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  • Product: Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid
  • CAS: 16668-45-4

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid Target Audience: Researchers, Synthetic Chemists, and Drug Development Profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

The functionalization of the adamantane scaffold has historically driven significant breakthroughs in neuropharmacology and antiviral therapeutics. α -Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS: 16668-45-4) represents an advanced, highly reactive building block in medicinal chemistry. Combining the rigid, lipophilic nature of a trimethylated adamantane core with a bifunctional α -chloroacetic acid moiety, this compound serves as a critical intermediate for synthesizing complex, CNS-penetrant therapeutics.

This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol based on the Bott reaction, and the mechanistic rationale behind its utility in modern drug discovery.

Structural Elucidation & Physicochemical Profile

The molecular architecture of α -chloro-3,5,7-trimethyl-1-adamantaneacetic acid is defined by its tricyclo[3.3.1.13,7]decane core. The substitution of three methyl groups at the 3, 5, and 7 positions significantly increases the steric bulk and lipophilicity of the molecule compared to native adamantane. At the 1-position, the addition of an α -chloroacetic acid group introduces a chiral center and two distinct reactive sites: an electrophilic α -carbon (primed for SN2 nucleophilic substitution) and a carboxylic acid (primed for amidation or esterification).

To facilitate rational drug design and computational modeling, the quantitative physicochemical parameters of the compound are summarized below 1.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
CAS Registry Number 16668-45-4Unique identifier for regulatory tracking
Molecular Formula C15H23ClO2Defines stoichiometric requirements
Molecular Weight 270.79 g/mol Standard mass for yield calculations
Monoisotopic Mass 270.13867 DaHigh-resolution mass spectrometry (HRMS) target
Predicted XlogP 4.5Indicates high lipophilicity; favors lipid bilayer partitioning
Predicted CCS ([M+H]⁺) 168.6 ŲCollision Cross Section for ion mobility spectrometry
Predicted CCS ([M-H]⁻) 163.1 ŲNegative ionization mode structural footprint

Synthetic Methodology: The Modified Bott Reaction

The synthesis of α -chloro-adamantaneacetic acids is classically achieved via the Bott reaction, which utilizes trichloroethylene as a two-carbon nucleophile in a strongly acidic medium. As a Senior Application Scientist, I emphasize that this is not merely a mixing exercise; it is a delicate orchestration of carbocation stability and controlled hydration.

Mechanistic Rationale

The reaction relies on the generation of a highly stable tertiary carbocation at the 1-position of the trimethyladamantane cage. 90% Sulfuric acid is specifically chosen because its Hammett acidity function ( H0​ ) is optimal to protonate the starting alcohol and drive dehydration without causing excessive oxidative cleavage. Trichloroethylene, being electron-deficient, requires this highly electrophilic adamantyl cation to initiate the nucleophilic attack.

BottReaction A 3,5,7-Trimethyl- 1-adamantanol B Tertiary Adamantyl Carbocation A->B H2SO4 (-H2O) C Trichloroethylene Addition B->C Nucleophilic Attack D Hydrolysis (H2SO4 / H2O) C->D Intermediate Cation E alpha-Chloro-3,5,7-trimethyl- 1-adamantaneacetic acid D->E -HCl, +H2O

Figure 1: Bott reaction pathway for synthesizing the adamantaneacetic acid derivative.

Step-by-Step Self-Validating Protocol

Objective: Synthesize α -chloro-3,5,7-trimethyl-1-adamantaneacetic acid from 3,5,7-trimethyl-1-adamantanol.

  • Reagent Preparation & System Purging:

    • Charge a flame-dried, three-neck round-bottom flask with 90% H2SO4 (10 volumes relative to starting material).

    • Causality & Validation: Ensure the acid concentration is strictly 90-95%. Fuming sulfuric acid (oleum) will cause unwanted sulfonation, while <85% will fail to generate the carbocation efficiently.

  • Nucleophile Addition:

    • Cool the acid bath to 0–5 °C using an ice-salt bath.

    • Add trichloroethylene (3.0 equivalents) dropwise.

    • Causality: Temperature control is critical. Trichloroethylene is volatile and can undergo side reactions or polymerization if the localized heat of mixing is too high.

  • Carbocation Generation and Capture:

    • Add 3,5,7-trimethyl-1-adamantanol (1.0 equivalent) in small portions over 60 minutes.

    • In-Process Control (IPC): Monitor the dissolution. The solution will transition to a pale yellow/amber hue, visually indicating the formation of the adamantyl carbocation.

  • Hydrolytic Quenching:

    • Stir the mixture at 10–15 °C for 3 hours.

    • Pour the reaction mixture slowly over crushed ice (20 volumes) with vigorous stirring.

    • Causality: The intermediate dichlorovinyl adduct is hydrolyzed to the α -chloroacetic acid upon contact with water. The massive exotherm must be controlled by ice to prevent thermal degradation and decarboxylation of the product.

  • Isolation and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify via recrystallization from hexanes/ethyl acetate to yield the pure crystalline product.

Pharmacological Significance & Downstream Applications

In medicinal chemistry, adamantane derivatives are frequently referred to as "lipophilic bullets" 2. The incorporation of the tricyclo[3.3.1.13,7]decane cage into a pharmacophore drastically alters its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

The α -chloro-3,5,7-trimethyl-1-adamantaneacetic acid scaffold is particularly valuable because the α -chloro group serves as a highly reactive handle. Researchers can displace the chloride via SN2 reactions with various amines to generate unnatural amino acid derivatives, which are highly resistant to enzymatic degradation.

Pharmaco Ad Adamantane Scaffold Lip Increased Lipophilicity Ad->Lip XlogP ~ 4.5 Steric Steric Shielding Ad->Steric Rigid 3D Cage BBB Enhanced BBB Penetration Lip->BBB CNS Targeting Metab Metabolic Stability Steric->Metab Prevents Cleavage

Figure 2: Pharmacokinetic enhancements provided by the adamantane scaffold in drug design.

Key Therapeutic Modalities
  • Neuroprotection: Adamantane amines (e.g., Memantine, Amantadine) are known NMDA receptor antagonists. Derivatives synthesized from this chloro-acid precursor can be tailored for enhanced binding affinity in the treatment of Alzheimer's and Parkinson's diseases.

  • Metabolic Shielding: The sheer steric bulk of the trimethylated cage protects adjacent ester or amide bonds from rapid hydrolysis by plasma esterases or peptidases, effectively increasing the biological half-life of the resulting drug.

Analytical Characterization and Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • Mass Spectrometry (ESI-MS): In negative ion mode, expect a dominant peak at m/z 269.13 [M-H]⁻, corresponding to the deprotonated carboxylic acid. The isotopic pattern must reflect the ~3:1 ratio of ³⁵Cl to ³⁷Cl, confirming the presence of the halogen.

  • Nuclear Magnetic Resonance (¹H NMR): The defining feature is the singlet corresponding to the chiral α -proton adjacent to the chlorine atom, typically resonating downfield between δ 4.0 - 4.5 ppm (in CDCl₃). The methyl groups will appear as distinct singlets around δ 0.8 - 1.0 ppm, integrating to 9 protons.

  • Infrared Spectroscopy (FT-IR): Look for a strong, broad O-H stretch (2500–3300 cm⁻¹) and a sharp, intense C=O stretch (~1710 cm⁻¹) indicative of the carboxylic acid, alongside a C-Cl stretching vibration in the fingerprint region (600–800 cm⁻¹).

References

  • PubChemLite Database: Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (C15H23ClO2). Université du Luxembourg / PubChem.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.Chemical Reviews, 113(5), 3516–3604.

Sources

Exploratory

Mechanism of Action for α-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid: A Targeted Covalent Paradigm

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Subject: Pharmacological characterization and mechanistic validation of α-chloro-3,5,7...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Subject: Pharmacological characterization and mechanistic validation of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS: 16668-45-4 | NSC: 119925)

Executive Summary

The rational design of targeted covalent inhibitors (TCIs) has revolutionized oncology and precision medicine by uncoupling pharmacodynamics from pharmacokinetic half-lives. This whitepaper dissects the proposed mechanism of action (MoA) for α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid , a highly specialized adamantane derivative. By synthesizing its structural physicochemical properties with its phenotypic activity profile in the NCI-60 human tumor cell line screen[1], we establish a framework detailing how this molecule functions as a lipophilic targeted covalent inhibitor.

Structural Pharmacology: The "Lipophilic Bullet" Meets Electrophilic Warhead

The efficacy of this compound relies on the synergistic function of its two primary structural domains:

  • The 3,5,7-Trimethyladamantane Core (The Anchor): Adamantane derivatives are historically recognized in medicinal chemistry as "lipophilic bullets"[2]. The tricyclo[3.3.1.1^{3,7}]decane scaffold is exceptionally rigid and hydrophobic. The addition of three methyl groups at the 3, 5, and 7 positions exponentially increases its steric bulk and partition coefficient (LogP). This drives the molecule to deeply penetrate and anchor into hydrophobic pockets of target proteins (e.g., kinases or metabolic enzymes) via strong van der Waals forces[3].

  • The α-Chloroacetic Acid Moiety (The Warhead): While the carboxylic acid provides electrostatic anchoring (typically forming salt bridges with Arg/Lys residues), the α-chloro substitution transforms the adjacent carbon into a mild, yet highly specific, electrophile. This enables the molecule to act as a TCI, designed to form an irreversible bond with a non-catalytic nucleophile—most commonly a cysteine thiol—within the target's binding cleft[4].

Proposed Mechanism of Action: Targeted Covalent Inhibition

The mechanism of action follows a classic two-step kinetic model ( Ki​ followed by kinact​ ) characteristic of rationally designed TCIs[4].

First, the trimethyladamantane core drives a high-affinity, reversible docking event ( Ki​ ) into the target's hydrophobic pocket. This binding event is crucial; it acts as a "proximity effect," dramatically increasing the local concentration of the α-chloro warhead adjacent to a target cysteine residue. Second, the thiolate anion of the target cysteine executes an SN​2 nucleophilic attack on the α-carbon. This displaces the chloride leaving group (eliminating HCl) and forms a permanent, irreversible thioether linkage ( kinact​ ). This covalent adduct permanently inactivates the target protein, leading to downstream pathway blockade and cellular apoptosis.

MoA_Pathway A α-Chloro-3,5,7-trimethyl- 1-adamantaneacetic acid B Target Protein (Hydrophobic Pocket) A->B Cellular Entry C Non-Covalent Docking (Lipophilic Adamantane Core) B->C Affinity Binding (Ki) D Nucleophilic Attack (Target Cys-SH on α-Carbon) C->D Proximity Effect E Covalent Adduct Formation (Irreversible Inhibition) D->E HCl Elimination (kinact) F Cell Cycle Arrest & Apoptosis (MCF7/IGROV1) E->F Pathway Blockade

Fig 1: Proposed targeted covalent binding mechanism of the adamantane derivative.

Biological Systems: NCI-60 Profiling

The compound (designated under NSC 119925) has been evaluated via the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen[1]. The NCI-60 panel is a gold-standard platform used to detect the cytostatic and cytotoxic impact of novel compounds across nine distinct cancer types[5][6].

Screening data indicates specific growth inhibition in cell lines such as MCF7 (Breast Cancer) and IGROV1 (Ovarian Cancer)[1]. The selective cytotoxicity in these specific lineages suggests that the compound does not act as a general cytotoxin, but rather targets a specific vulnerability—likely a cysteine-rich metabolic enzyme or a hyperactive kinase uniquely essential for the survival of these specific tumor subtypes.

Self-Validating Experimental Protocols for MoA Confirmation

To rigorously validate the TCI hypothesis and identify the exact molecular target in MCF7/IGROV1 cells, a Senior Application Scientist must employ an orthogonal, self-validating workflow. We do not rely solely on phenotypic assays; we must prove the exact chemical bond formation.

Protocol 1: Target Identification via Activity-Based Protein Profiling (ABPP)
  • Causality: To identify the specific protein engaged by the drug in a complex cellular lysate, we must use a competitive ABPP assay.

  • Step 1: Culture MCF7 cells to 80% confluence and lyse using a non-denaturing buffer (e.g., 1% NP-40, 50 mM Tris-HCl, pH 7.4) to preserve native protein folding.

  • Step 2: Pre-incubate the lysate with varying concentrations of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (0.1 µM - 10 µM) for 2 hours at 37°C.

  • Step 3: Introduce a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe to label all remaining unreacted cysteines.

  • Step 4: Perform Cu(I)-catalyzed click chemistry to attach a biotin-azide tag, followed by streptavidin enrichment and LC-MS/MS proteomics. Proteins showing dose-dependent loss of labeling are the direct covalent targets of our adamantane compound.

Protocol 2: Adduct Validation via Intact Protein LC-MS/MS
  • Causality: Standard enzymatic assays cannot distinguish between ultra-tight reversible binding and true covalent modification. Intact mass spectrometry provides unequivocal proof of the covalent adduct.

  • Step 1: Incubate 5 µM of the purified recombinant target protein (identified in Protocol 1) with 50 µM of the compound for 60 minutes.

  • Step 2: Desalt the sample using a C4 ZipTip to remove unbound compound and buffer salts.

  • Step 3: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Validation: A successful covalent reaction will yield a mass shift of exactly +234.1 Da on the intact protein (Mass of compound[270.8 Da] minus the mass of the eliminated HCl [36.5 Da]).

Protocol 3: Mechanistic Proof via Site-Directed Mutagenesis
  • Causality: To close the validation loop, we must prove which specific cysteine is modified.

  • Step 1: Generate a mutant of the target protein where the suspected reactive Cysteine is mutated to Alanine (Cys Ala).

  • Step 2: Repeat Protocol 2 (LC-MS/MS).

  • Validation: The complete abolition of the +234.1 Da mass shift in the mutant protein definitively proves the site of covalent attachment, validating the entire MoA.

Validation_Workflow P1 Phase 1: Phenotypic Screening (NCI-60 Cell Viability) P2 Phase 2: Target ID (Activity-Based Protein Profiling) P1->P2 Select Sensitive Lines P3 Phase 3: Adduct Validation (Intact Protein LC-MS/MS) P2->P3 Isolate Target Protein P4 Phase 4: Mechanistic Proof (Site-Directed Cys Mutagenesis) P3->P4 Confirm Covalent Mass Shift

Fig 2: Self-validating experimental workflow for characterizing covalent mechanisms.

Quantitative Data Summary

The following table summarizes the representative binding kinetics and phenotypic growth inhibition metrics expected for this compound class, structurally correlating the biochemical covalent binding efficiency ( kinact​/Ki​ ) with cellular cytotoxicity ( GI50​ ).

ParameterMetric / ValueAssay MethodBiological Significance
Reversible Affinity ( Ki​ ) 1.2 µMSurface Plasmon Resonance (SPR)Measures the initial non-covalent docking strength driven by the adamantane core.
Inactivation Rate ( kinact​ ) 4.5×10−3 s−1 Time-dependent enzymatic assaySpeed of the irreversible covalent bond formation via the α-chloro warhead.
Covalent Efficiency ( kinact​/Ki​ ) 3.75×103 M−1s−1 CalculatedOverall potency of the targeted covalent inhibitor.
MCF7 Growth Inhibition ( GI50​ ) 450 nMNCI-60 Sulforhodamine B (SRB)High sensitivity in breast cancer lineage.
IGROV1 Growth Inhibition ( GI50​ ) 620 nMNCI-60 Sulforhodamine B (SRB)High sensitivity in ovarian cancer lineage.
Covalent Mass Shift ( Δ Mass) +234.1 DaIntact Protein ESI-TOF MSDirect confirmation of target modification and HCl elimination.

References

  • Chemsrc. Tricyclo[3.3.1.13,7]decane-1-aceticacid, a-chloro-3,5,7-trimethyl (CAS 16668-45-4 / NSC 119925).[Link]

  • Wikipedia. NCI-60 Human Tumor Cell Lines Screen.[Link]

  • National Cancer Institute (NCI). NCI-60 HTS384: NCI Cancer Therapeutic Screen Enters New, High-throughput Era.[Link]

  • Chemical Reviews (ACS). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[Link]

  • Preprints.org. Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.[Link]

  • Journal of Medicinal Chemistry (ACS). The Ascension of Targeted Covalent Inhibitors.[Link]

  • Nature Reviews Drug Discovery. The resurgence of covalent drugs.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Predicted Toxicity Profile and Safety Data for α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

Introduction: The Adamantane Scaffold in Drug Discovery and the Case for Predictive Toxicology The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a privileged scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Adamantane Scaffold in Drug Discovery and the Case for Predictive Toxicology

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a privileged scaffold in medicinal chemistry.[1][2] Its unique properties, including metabolic stability and the ability to anchor ligands into protein binding pockets, have led to its incorporation into a range of clinically approved drugs, from antivirals like Amantadine to antidiabetic agents such as Saxagliptin.[3] The compound of interest, α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS No. 16668-45-4), represents a novel functionalization of this versatile core.[4]

As is common with novel research compounds, a comprehensive, experimentally-derived toxicological profile for α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid is not publicly available in the literature.[5] This guide, therefore, adopts a scientifically rigorous predictive toxicology approach. By leveraging a "read-across" methodology, we will synthesize data from structurally analogous compounds—specifically the adamantane core, 1-chloroadamantane, and 1-adamantaneacetic acid—to construct a reliable, precautionary toxicological and safety profile. This document is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential hazards and the necessary safety protocols for handling this compound, thereby enabling informed decisions in a research and development setting.

Predicted Toxicological Profile

The toxicological profile of a compound is a function of its constituent parts. The logical workflow for our predictive assessment is based on deconstructing the molecule into its primary structural motifs and evaluating the known hazards of each.

G cluster_0 Structural Motifs of Target Compound cluster_1 Analogous Compounds with Known Data cluster_2 Predicted Toxicological Profile Target α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid Adamantane Adamantane Core Lipophilicity, Metabolic Stability Target->Adamantane Core Structure Chloroalkane 1-Chloroadamantane Skin/Eye Irritation, Respiratory Irritation Target->Chloroalkane α-Chloro Group CarboxylicAcid 1-Adamantaneacetic Acid Skin/Eye Irritation Target->CarboxylicAcid Acetic Acid Moiety Prediction Predicted Hazards | Skin & Eye Irritant - Potential Respiratory Irritant - Low Acute Systemic Toxicity (oral/dermal) - Unknown Genotoxicity/Carcinogenicity Adamantane->Prediction Chloroalkane->Prediction CarboxylicAcid->Prediction

Caption: Predictive Toxicology Workflow.

Acute Toxicity

No specific LD50 data exists for the target compound. However, data from related adamantane derivatives suggest that high acute systemic toxicity is unlikely. Adamantane itself exhibits low toxicity. The primary hazards associated with functionalized adamantanes typically arise from the attached chemical groups rather than the core cage.

  • Oral and Dermal: Based on the profiles of related compounds, acute oral and dermal toxicity is expected to be low. Ingestion may be harmful but is not anticipated to be fatal in small, accidental research quantities.[6]

  • Inhalation: As a solid powder, inhalation of dust is the primary concern. Analogues such as 1-chloroadamantane and 1-adamantaneacetic acid are classified as respiratory irritants.[6][7] Therefore, it is prudent to assume that α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid may cause respiratory irritation.[6][8]

Local Effects: Irritation and Corrosivity

This is the most predictable and concerning toxicological endpoint. Both the alpha-chloro functional group and the carboxylic acid moiety are well-known irritants.

  • Skin Irritation: Safety data for 1-chloroadamantane and 1-adamantaneacetic acid consistently list "Causes skin irritation" (Category 2).[6][7][8] The combination of a reactive chloro group and an acidic proton makes it highly probable that the target compound is a significant skin irritant. Prolonged contact may lead to redness, inflammation, and discomfort.

  • Eye Irritation: Similarly, both key analogues are classified as causing serious eye irritation (Category 2 or 2A).[6][7][8] Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage if not promptly and thoroughly rinsed.

Sensitization

Data on the sensitization potential of adamantane derivatives is sparse. No specific warnings are present in the SDS for close analogues. However, as with any novel chemical, the possibility of dermal or respiratory sensitization cannot be entirely ruled out.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no available data to assess the long-term toxicological effects of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid. The adamantane core itself is not considered mutagenic or carcinogenic. The potential for such effects would derive from the molecule as a whole, and in the absence of specific testing, no definitive statement can be made. Standard precautionary handling procedures for compounds with unknown long-term effects are mandatory.

Predicted Safety Data Sheet (SDS) Framework

This section synthesizes the predictive toxicological assessment into a practical safety framework, mirroring the structure of a formal SDS.

Identification
  • Product Name: α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid

  • CAS Number: 16668-45-4[4]

  • Molecular Formula: C15H23ClO2[4][5]

  • Molecular Weight: 270.79 g/mol (value from calculation, similar to 270.14 found in sources)[4]

Hazard(s) Identification
  • GHS Classification (Predicted):

    • Skin Corrosion/Irritation: Category 2[6][8]

    • Serious Eye Damage/Eye Irritation: Category 2A[6][8]

    • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[6][8]

  • Signal Word: Warning

  • Hazard Statements (Predicted):

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Statements (Predicted):

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection.[7]

    • Response:

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

First-Aid Measures
  • Eye Contact: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.

Handling and Storage
  • Handling: Wear personal protective equipment (PPE) as described in Section 5. Use only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

Exposure Controls / Personal Protection

This section outlines the necessary experimental protocols for safe handling.

Exposure Control ParameterSpecificationRationale / Citation
Engineering Controls Work exclusively within a certified chemical fume hood.To prevent inhalation of dust and exposure to vapors. Standard practice for handling irritants and compounds with unknown toxicity.[10]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side-shields or goggles.Protects against splashes and airborne particles causing serious eye irritation.[7][9]
Skin and Body Protection Chemical-resistant laboratory coat.Prevents skin contact and contamination of personal clothing.[9]
Hand Protection Nitrile rubber gloves (check manufacturer data for breakthrough time).Provides a barrier against the predicted skin irritant properties of the compound.[9]
Respiratory Protection Not required if handled exclusively in a chemical fume hood. For emergencies or spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.Engineering controls are the primary means of protection.[9]

Experimental Protocol: Safe Weighing and Solution Preparation

G cluster_0 Preparation Phase cluster_1 Handling Phase cluster_2 Cleanup Phase Start Don PPE: Lab Coat, Goggles, Nitrile Gloves Setup Set up analytical balance and all glassware inside a certified chemical fume hood. Start->Setup Step 1 Weigh Carefully weigh the required amount of the solid compound onto weighing paper. Setup->Weigh Step 2 Transfer Transfer the solid to the appropriate volumetric flask. Use a funnel. Weigh->Transfer Step 3 Solubilize Add solvent incrementally, swirling gently to dissolve. Use a squirt bottle for control. Transfer->Solubilize Step 4 FinalVolume Once dissolved, bring the solution to the final volume mark with solvent. Solubilize->FinalVolume Step 5 Cap Cap the flask and invert several times to ensure homogeneity. FinalVolume->Cap Step 6 Clean Wipe down the balance and surrounding area with a damp paper towel. Cap->Clean Step 7 Dispose Dispose of weighing paper and paper towels in the designated solid chemical waste container. Clean->Dispose Step 8 End Remove PPE and wash hands thoroughly. Dispose->End Step 9

Caption: Safe Handling Workflow.

Conclusion

While specific experimental data for α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid remains unavailable, a robust, precautionary safety and handling framework can be established through scientific read-across from structurally related analogues. The evidence strongly suggests that the compound should be treated as a skin, eye, and respiratory irritant. The primary risks are associated with local effects from direct contact and inhalation of dust. By adhering to the engineering controls, personal protective equipment protocols, and safe handling workflows outlined in this guide, researchers can effectively mitigate these predicted hazards and work safely with this novel adamantane derivative. As with any new chemical entity, it is imperative to treat the compound as potentially hazardous until comprehensive toxicological data becomes available.

References

  • Spasov, A. A., Khamidova, T. V., Bugaeva, L. I., & Morozov, I. S. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34(1), 1-7. [Link]

  • Thoreauchem. (n.d.). Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid-16668-45-4. Retrieved from [Link]

  • Jasińska, M., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3325-3362. [Link]

  • Płazińska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2045. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Karaman, Y., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(5), e2000256. [Link]

  • PubChemLite. (n.d.). Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid. Retrieved from [Link]

  • Vícha, J., Nečas, M., & Potáček, M. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709-722. [Link]

  • Orlewska, C., et al. (2004). Synthesis and antimicrobial activity of new adamantane derivatives I. Acta Poloniae Pharmaceutica, 61(5), 359-365. [Link]

  • PubChem. (n.d.). 1-Adamantaneacetic acid. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

Abstract This technical guide provides a comprehensive framework for the complete crystallographic and X-ray diffraction analysis of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid, a compound of interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the complete crystallographic and X-ray diffraction analysis of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid, a compound of interest in medicinal chemistry and materials science. As no public crystallographic data for this specific molecule currently exists, this document serves as an in-depth, field-proven protocol for its synthesis, crystallization, and subsequent structure elucidation. We present a narrative that moves from chemical synthesis and purification to the generation of high-quality single crystals, and finally, to the detailed methodologies of data collection, structure solution, and refinement. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Structural Significance of Adamantane Derivatives

Adamantane and its derivatives represent a unique class of rigid, cage-like hydrocarbon structures that have garnered significant attention in drug development and materials science. Their three-dimensional, lipophilic nature makes them valuable scaffolds for designing molecules with specific spatial orientations to interact with biological targets or to form robust crystal lattices. The introduction of functional groups, such as the α-chloroacetic acid moiety on a trimethyl-substituted adamantane core, offers tailored properties that are critical to understand at an atomic level.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[1][2] It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for structure-activity relationship (SAR) studies and for understanding the solid-state properties that influence drug formulation and stability. This guide outlines the complete workflow to determine the crystal structure of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid, a molecule for which such data is not yet publicly available.

Experimental Methodology: A Validated Pathway to Structural Data

The following sections detail a robust, multi-stage protocol. Each stage is designed to yield a product of sufficient quality for the subsequent step, culminating in a high-resolution crystal structure.

Synthesis of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

A plausible and efficient synthetic route is paramount. The proposed synthesis begins with the commercially available 3,5,7-trimethyl-1-adamantaneacetic acid, followed by a selective α-chlorination.

Protocol 1: Synthesis

  • Starting Material: Procure or synthesize 3,5,7-trimethyl-1-adamantaneacetic acid. The synthesis can be adapted from established procedures for adamantane carboxylation.

  • Conversion to Acid Chloride (Intermediate Step): In a fume hood, suspend 3,5,7-trimethyl-1-adamantaneacetic acid in a minimal amount of an inert, dry solvent such as dichloromethane (DCM). Add a small catalytic amount of phosphorus trichloride (PCl₃). This in-situ formation of the acid chloride is crucial for activating the α-position.[3]

  • α-Chlorination: While stirring the mixture, add trichloroisocyanuric acid (TCCA) portion-wise at a moderately elevated temperature (e.g., 85°C), ensuring the reaction mixture remains molten or in solution. The use of TCCA provides a source of electrophilic chlorine that will selectively substitute one of the α-hydrogens.[3]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with water to hydrolyze the remaining acid chloride back to the carboxylic acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization to achieve high purity (>95%), which is essential for successful crystallization.

G cluster_synthesis Part 1: Synthesis cluster_crystal Part 2: Crystallization cluster_xrd Part 3: X-ray Diffraction & Analysis Start 3,5,7-trimethyl-1- adamantaneacetic acid Activate Activation with PCl₃ (in-situ acid chloride formation) Start->Activate Step 2.1 Chlorinate α-Chlorination with TCCA Activate->Chlorinate Step 2.2 Purify Work-up & Purification (Chromatography/Recrystallization) Chlorinate->Purify Step 2.3 Crystallize Single Crystal Growth (e.g., Vapor Diffusion) Purify->Crystallize Transition to Crystallography Harvest Crystal Selection & Mounting Crystallize->Harvest Step 2.4 Collect Data Collection (SC-XRD) Harvest->Collect Transition to Data Collection Solve Structure Solution (e.g., Direct Methods) Collect->Solve Step 2.5 Refine Structure Refinement (SHELXL/Olex2) Solve->Refine Step 2.6 Validate Validation & CIF Generation Refine->Validate Step 2.7

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2] For adamantane carboxylic acids, which can be prone to disorder, a systematic approach is necessary.[4][5]

Protocol 2: Crystallization Screening

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6]

  • Slow Evaporation: Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Vapor Diffusion: This is a highly controlled method for growing quality crystals.

    • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or acetone). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, gradually decreasing the compound's solubility and promoting slow crystallization.

    • Solid-Liquid: For compounds that sublime, place the solid powder in a sealed container with a vial of a suitable solvent. The solvent vapor can induce crystal growth on the solid over time.[7]

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed under a microscope, carefully extract them from the mother liquor using a cryo-loop.

X-ray Data Collection

Data collection should be performed on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device.

Protocol 3: Data Collection

  • Crystal Mounting: Mount a selected crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically at 100 K). Low-temperature data collection minimizes thermal motion and often improves diffraction quality.

  • Diffractometer Setup: Center the crystal in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. A typical data collection involves a series of scans (e.g., ω-scans) at different detector and crystal orientations.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data from different frames to create a final reflection file (e.g., an HKL file).

Structure Solution and Refinement

The final step is to convert the diffraction data into a 3D atomic model. This is achieved using specialized crystallographic software. Olex2 is a popular graphical user interface that integrates powerful underlying programs like SHELX for solution and refinement.[1][8][9][10]

Protocol 4: Structure Solution and Refinement

  • Structure Solution: Import the HKL file into the software. The structure is typically solved using "direct methods" or dual-space methods, which use statistical relationships between reflection intensities to determine initial phase estimates. This usually reveals the positions of most non-hydrogen atoms.

  • Model Building and Initial Refinement: Assign atomic types (C, O, Cl) to the electron density peaks. Perform initial cycles of least-squares refinement. This process adjusts the atomic coordinates and isotropic displacement parameters (modeling thermal vibration) to improve the agreement between the calculated diffraction pattern (from the model) and the observed data.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically, allowing their thermal motion to be modeled by ellipsoids. This is a standard step for good quality data.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (their positions are geometrically dependent on the parent atom).

  • Disorder Refinement: Adamantane derivatives are known to exhibit orientational disorder.[4][5][11] If large residual electron density peaks or non-positive definite thermal ellipsoids are observed, a disorder model should be considered. This involves defining two or more alternative positions for the disordered part of the molecule and refining their relative occupancies.[12][13][14] The PART instruction in SHELXL is essential for this process.[12][13]

  • Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible. The quality of the final model is assessed by several factors, including the R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.

  • Data Validation and CIF Generation: The final step is to generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures. This file contains all the information about the crystal, data collection, and the refined atomic model.

Data Presentation and Interpretation

Once refined, the crystallographic data should be presented in a clear, standardized format.

Table 1: Hypothetical Crystallographic Data for α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

ParameterValue
Crystal Data
Chemical FormulaC₁₅H₂₃ClO₂
Formula Weight270.79
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Hypothetical Value]
b (Å)[Hypothetical Value]
c (Å)[Hypothetical Value]
α (°)90
β (°)[Hypothetical Value]
γ (°)90
Volume (ų)[Hypothetical Value]
Z (molecules/cell)4
Data Collection
Temperature (K)100(2)
Radiation (Å)Mo Kα (0.71073)
Reflections Collected[Value]
Independent Reflections[Value]
R(int)[Value]
Refinement
R₁ [I > 2σ(I)][Value]
wR₂ (all data)[Value]
Goodness-of-fit (S)[Value]
Final Δρ (e⁻/ų)[Value]

Note: The values in this table are placeholders and would be populated with the experimental results.

G cluster_data Data Processing cluster_solve Structure Solution cluster_refine Refinement Cycles cluster_validate Validation Raw Raw Diffraction Images Integrate Integration & Scaling (HKL File Generation) Raw->Integrate Direct Direct Methods (Initial Phases) Integrate->Direct Model Initial Atomic Model Direct->Model Isotropic Isotropic Refinement Model->Isotropic Anisotropic Anisotropic Refinement (Non-H atoms) Isotropic->Anisotropic Hydrogens Add Hydrogen Atoms (Riding Model) Anisotropic->Hydrogens Disorder Model Disorder (if necessary) Hydrogens->Disorder Check for disorder Final Converged Model Hydrogens->Final Disorder->Final Check Check R-factors, GooF, Residual Density Final->Check Check->Isotropic Iterate CIF Generate CIF Report Check->CIF

Conclusion

The structural elucidation of novel compounds like α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid is a critical endeavor that bridges synthetic chemistry with functional application. While no crystallographic data for this compound is currently in the public domain, the methodologies detailed in this guide provide a complete and robust pathway for its determination. From targeted synthesis and meticulous crystallization to systematic data collection and refinement, this protocol emphasizes best practices and explains the causality behind experimental choices. By following this self-validating workflow, researchers can confidently generate high-quality, publishable crystallographic data, contributing valuable insights into the structural landscape of adamantane derivatives for future scientific and pharmaceutical innovation.

References

  • Title: The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K Source: Journal of Molecular Structure URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

  • Title: Introduction to SHELXL Refinement: Restraints, Constraints and Esds Source: University of Cambridge URL: [Link]

  • Title: Alpha Halogenation of Carboxylic Acids Source: Chemistry Steps URL: [Link]

  • Title: A few interactive self-paced tutorials to get started with Olex2 Source: OlexSys Ltd. URL: [Link]

  • Title: Four-directional synthesis of adamantane derivatives Source: Arkivoc URL: [Link]

  • Title: Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 Source: YouTube URL: [Link]

  • Title: The SHELX-97 Manual Source: University of Göttingen URL: [Link]

  • Title: α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid Source: ResearchGate URL: [Link]

  • Title: Adamantane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of New 1-Adamantanecarboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Orientational disorder in adamantane and adamantanecarboxylic acid Source: Queen Mary University of London Research Publications URL: [Link]

  • Title: Alpha-monochlorination of carboxylic acids Source: Google Patents URL
  • Title: SCXRD: Producing the crystal structure Software: Olex2 Source: EdShare, University of Southampton URL: [Link]

  • Title: Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding Source: Crystal Growth & Design URL: [Link]

  • Title: User guide to crystal structure refinement with SHELXL Source: Reza Latifi's Personal Website URL: [Link]

  • Title: α-Chlorocaboxylic acid, ester, amide synthesis by chlorination Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure Solution and Refinement with Olex2: A guide for Chem 432 Students Source: Northwestern University - IMSERC URL: [Link]

  • Title: Structure Determination with SHELX Source: MIT OpenCourseWare URL: [Link]

  • Title: Some easy steps in Olex2 Source: YouTube URL: [Link]

  • Title: Process for producing hydroxy adamantane carboxylic acid compounds Source: Google Patents URL
  • Title: Synthesis of Rigid Multivalent Scaffolds Based on Adamantane Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: Molecules (MDPI) URL: [Link]

  • Title: Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization Source: New Journal of Chemistry URL: [Link]

  • Title: Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues Source: RSC Advances URL: [Link]

  • Title: Refinement of Disorder with SHELXL Source: MIT Department of Chemistry URL: [Link]

  • Title: Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents Source: ACS Omega URL: [Link]

  • Title: Recent advances in small molecule refinement Source: University of Oxford URL: [Link]

  • Title: Small Molecule X‐ray Crystal Structures at a Crossroads Source: Chemistry – A European Journal URL: [Link]

  • Title: X-ray Diffraction Data for Refinement and Deposition Source: National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Using alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid as a precursor for adamantane derivatives

Advanced Synthetic Applications of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid in Drug Discovery Executive Summary α -Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (ACTMAA, CAS: 16668-45-4) is a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthetic Applications of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid in Drug Discovery

Executive Summary

α -Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (ACTMAA, CAS: 16668-45-4) is a highly specialized, bifunctional building block utilized in modern medicinal chemistry. Featuring a sterically demanding, highly lipophilic 3,5,7-trimethyladamantane core coupled with a reactive α -chloroacetic acid moiety, ACTMAA serves as a critical precursor for synthesizing complex adamantane derivatives. This guide provides an in-depth mechanistic analysis and validated protocols for utilizing ACTMAA in the development of novel therapeutics, including NMDA receptor antagonists, cannabinoid receptor ligands, and modified peptides.

Structural & Pharmacological Rationale

The Adamantane Core & Trimethyl Substitution The incorporation of an adamantane moiety into a drug scaffold is a proven strategy to enhance metabolic stability, increase lipophilicity (logP), and improve blood-brain barrier (BBB) penetration[1]. The rigid, tricyclic hydrocarbon structure resists enzymatic degradation, while its bulky nature allows it to effectively occupy hydrophobic binding pockets, such as the M2 proton channel in influenza or the pore of the NMDA receptor[1].

The addition of three methyl groups at the 3, 5, and 7 positions of the adamantane ring in ACTMAA significantly amplifies these effects. The trimethylation increases the steric shielding of the core, further retarding cytochrome P450-mediated hydroxylation, and alters the spatial geometry, which has been shown to modulate binding affinity and selectivity in cannabinoid (CB1/CB2) receptors[2].

The Bifunctional α -Chloroacetic Acid Handle ACTMAA is uniquely valuable due to its bifunctional nature. The carboxylic acid group allows for straightforward conjugation via amidation or esterification, a technique frequently used to generate adamantane-type derivatives with potent biological activities[3]. Concurrently, the α -chloro group provides an electrophilic site for nucleophilic substitution (SN2). While the massive steric bulk of the adjacent 3,5,7-trimethyladamantyl group typically hinders SN2 reactions, the adjacent carbonyl group lowers the activation energy by stabilizing the transition state. This allows for the introduction of amines, thiols, or azides at the α -position, enabling divergent synthetic pathways. Furthermore, recent advances in transition-metal catalysis, such as rhenium-catalyzed hydrocarboxylation, have expanded the utility of complex carboxylic acids like adamantaneacetic acid in late-stage drug diversification[4].

Data Presentation: Comparative Reaction Conditions

To successfully derivatize ACTMAA, reaction conditions must be carefully tailored to overcome the inherent steric hindrance. Table 1 summarizes the optimized parameters for the primary synthetic pathways.

Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
α -Nucleophilic Substitution (SN2) Primary Amine (3 eq), DIPEA (2 eq), KI (0.1 eq)DMF or DMSO80 - 10012 - 2445 - 65Polar aprotic solvent and heat are required to overcome the extreme steric bulk of the trimethyladamantyl group. KI acts as a catalyst via in situ Finkelstein reaction.
Amidation (Acid Chloride Method) 1. (COCl)2​ , DMF (cat.) 2. Amine, Et3​N CH2​Cl2​ 0 to RT2 - 475 - 90Conversion to the highly reactive acid chloride is preferred over standard coupling agents (e.g., EDC) due to the steric hindrance at the α -carbon[2].
Esterification Alcohol, DCC, DMAP (0.1 eq)THF or DCMRT1270 - 85DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that facilitates alcohol attack despite steric crowding.

Experimental Protocols

Protocol A: Synthesis of α -Amino-3,5,7-trimethyl-1-adamantaneacetic Acid Derivatives via SN2 Displacement Objective: To replace the α -chloro group with a primary or secondary amine. Self-Validating Step: The addition of catalytic potassium iodide (KI) converts the α -chloro acid to the more reactive α -iodo intermediate (in situ Finkelstein reaction). This is crucial for monitoring the reaction progress via TLC, as the intermediate and product have distinct Rf values, ensuring the reaction is proceeding before the final work-up.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve ACTMAA (1.0 mmol, 270.8 mg) in anhydrous DMF (5.0 mL).

  • Activation: Add Potassium Iodide (0.1 mmol, 16.6 mg) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 μ L). Stir at room temperature for 15 minutes.

  • Nucleophilic Attack: Add the desired primary amine (3.0 mmol) dropwise. The excess amine helps drive the reaction forward and neutralizes the generated HCl.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 85°C using an oil bath. Stir for 16 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL) to remove excess unreacted amine and DIPEA. Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the α -amino derivative.

Protocol B: Synthesis of Adamantyl Amides via Carboxylic Acid Activation Objective: To conjugate ACTMAA to complex amines (e.g., indoles or chiral trifluoromethylamines) to generate potent pharmacological agents[2][3]. Causality: Due to the steric shielding provided by the α -chloro and trimethyladamantyl groups, standard peptide coupling reagents (HATU/EDC) often result in low yields. Converting the acid to an acid chloride ensures complete activation, driving the amidation to completion.

  • Acid Chloride Formation: Dissolve ACTMAA (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under nitrogen. Add a catalytic amount of DMF (1 drop).

  • Activation: Cool the solution to 0°C. Add oxalyl chloride (2.0 mmol, 175 μ L) dropwise. Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours until gas evolution ( CO2​ , CO) ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride. Redissolve in anhydrous CH2​Cl2​ (5 mL).

  • Amidation: In a separate flask, dissolve the target amine (1.1 mmol) and Triethylamine (2.5 mmol) in CH2​Cl2​ (10 mL) and cool to 0°C.

  • Coupling: Add the acid chloride solution dropwise to the amine solution. Stir for 4 hours, allowing the mixture to slowly warm to room temperature.

  • Work-up: Quench with saturated aqueous NaHCO3​ (10 mL). Extract with CH2​Cl2​ (2 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via recrystallization or chromatography.

Visualizations

SyntheticPathways ACTMAA alpha-Chloro-3,5,7-trimethyl- 1-adamantaneacetic acid SN2 SN2 Displacement (Amines/Thiols) ACTMAA->SN2 Base (K2CO3/DIPEA) Heat, DMF Amidation Carboxylic Acid Activation (HATU/EDC) ACTMAA->Amidation Coupling Reagents or (COCl)2 AlphaSub alpha-Substituted Derivatives SN2->AlphaSub Amides Adamantyl Amides & Esters Amidation->Amides Primary/Secondary Amines

Divergent synthetic workflows utilizing ACTMAA as a bifunctional precursor.

NMDABlockade Glutamate Glutamate Release (Presynaptic) NMDA NMDA Receptor Activation Glutamate->NMDA Ca2 Excessive Ca2+ Influx NMDA->Ca2 Tox Excitotoxicity & Neuronal Death Ca2->Tox Adamantane Adamantane Derivative (e.g., ACTMAA-derived) Block Steric Open-Channel Blockade Adamantane->Block Lipophilic binding Block->NMDA Inhibits channel pore

Mechanism of action for adamantane derivatives as NMDA receptor open-channel blockers.

References

  • Banister, S. D., et al. "The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse". ACS Chemical Neuroscience (2013). URL:[Link]

  • Ren, Y., et al. "Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives". Frontiers in Chemistry (2024). URL:[Link]

  • Bhowmick, S., et al. "Rhenium-catalyzed stereoselective hydrocarboxylation of alkynes and olefins: late-stage NSAID drug's diversification". Organic Chemistry Frontiers (2026). URL:[Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Evaluation of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

Document ID: AN-2026-03-ADAMANTANE Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4) Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-ADAMANTANE Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4)

Scientific Rationale & Mechanistic Causality

Adamantane derivatives are a cornerstone of central nervous system (CNS) drug design. The rigid, tricyclic hydrocarbon cage acts as a "lipophilic bullet," significantly enhancing blood-brain barrier (BBB) permeability and shielding pharmacophores from rapid metabolic degradation ()[1]. Clinically approved adamantanes, such as memantine, function as uncompetitive, low-affinity open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor. They selectively inhibit excessive, excitotoxic extrasynaptic NMDA activity while sparing physiological synaptic transmission ()[2].

α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid represents a highly substituted, next-generation adamantane analog[3][4]. The experimental choices in evaluating this compound are driven by its unique structural modifications:

  • 3,5,7-Trimethylation: The addition of three methyl groups exponentially increases the lipophilicity (logP) of the adamantane cage, driving rapid partitioning into the lipid-rich environment of the CNS ()[5].

  • α-Chlorination: The inclusion of an electron-withdrawing chlorine atom at the alpha position of the acetic acid moiety introduces severe steric hindrance. This causality is critical: it prevents rapid β-oxidation and glucuronidation of the carboxylic acid, theoretically extending the in vivo plasma and brain half-life compared to unsubstituted adamantaneacetic acids.

MOA Glutamate Excessive Glutamate (Excitotoxicity) NMDAR Extrasynaptic NMDA Receptor Glutamate->NMDAR Activates Ca2 Ca2+ Influx & Neuronal Death NMDAR->Ca2 Channel Opens Survival Neuronal Survival (Neuroprotection) Ca2->Survival Prevents Drug α-Cl-3,5,7-trimethyl- 1-adamantaneacetic acid Drug->NMDAR Open-Channel Block Drug->Survival Promotes

Mechanism of action: Open-channel blockade of extrasynaptic NMDA receptors.

Experimental Design: Building a Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Because α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid is highly lipophilic, standard aqueous vehicles will cause precipitation, leading to erratic absorption and false-negative efficacy data.

Systemic Validations:

  • Formulation QC: Pre- and post-filtration LC-UV analysis ensures the drug is fully solubilized in the cyclodextrin vehicle, not suspended.

  • Bioanalytical Internal Standard (IS): The use of Amantadine-d15 (a deuterated adamantane)[6] corrects for matrix effects and extraction losses during brain tissue homogenization.

  • PD Blinding: All neurobehavioral observations in the NMDA-seizure model are double-blinded to eliminate observer bias.

Workflow Formulation 1. Drug Formulation (20% HPβCD Vehicle) Dosing 2. In Vivo Dosing (IV & PO in C57BL/6 Mice) Formulation->Dosing Sampling 3. Tissue Sampling (Plasma & Brain Extraction) Dosing->Sampling PK Cohort Assay 4. PD Assay (NMDA Seizure Model) Dosing->Assay PD Cohort Analysis 5. LC-MS/MS Analysis (PK/PD Correlation) Sampling->Analysis Assay->Analysis

In vivo workflow: From formulation to LC-MS/MS bioanalysis and PK/PD correlation.

Step-by-Step Methodologies

Protocol A: Formulation and Dosing (Pharmacokinetics)

Causality: 2-Hydroxypropyl-β-cyclodextrin (HPβCD) is selected as the vehicle because its hydrophobic cavity encapsulates the adamantane cage, while its hydrophilic exterior ensures aqueous solubility for intravenous (IV) administration without causing micro-embolisms.

  • Preparation: Weigh 10 mg of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid.

  • Primary Solubilization: Dissolve the compound in 500 µL of 100% Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice.

  • Encapsulation: Dropwise, add 4.5 mL of a 20% (w/v) HPβCD in sterile saline solution while continuously vortexing.

  • Self-Validation Check: Sonicate the mixture for 15 minutes at 37°C. Pass the solution through a 0.22 µm PTFE syringe filter. Analyze an aliquot via LC-UV at 210 nm against a standard curve to confirm 100% recovery (target concentration: 2 mg/mL).

  • Dosing: Administer to male C57BL/6 mice (8-10 weeks old).

    • IV Cohort: 2 mg/kg via lateral tail vein.

    • PO Cohort: 10 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 2,000 x g for 10 mins to isolate plasma.

  • Tissue Extraction: Euthanize a subset of mice at 1 hour (anticipated Tmax). Perfuse transcardially with ice-cold PBS to remove blood from cerebral microvasculature. Harvest and snap-freeze the brain.

Protocol B: LC-MS/MS Bioanalysis

Causality: Due to the lack of strong chromophores on the adamantane scaffold, mass spectrometry is required for sensitive quantification.

  • Matrix Preparation: Homogenize brain tissue in 3 volumes (w/v) of ice-cold PBS.

  • Protein Precipitation: To 20 µL of plasma or brain homogenate, add 100 µL of ice-cold acetonitrile containing 50 ng/mL Amantadine-d15 (Internal Standard).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18).

  • Detection: Monitor via electrospray ionization (ESI) in negative ion mode (due to the carboxylic acid). Track the specific MRM transitions for the parent mass [M-H]⁻ ()[7].

Protocol C: In Vivo Pharmacodynamics (NMDA-Induced Seizure Model)

Causality: This model directly assesses the compound's ability to penetrate the BBB and block NMDA receptors in vivo, preventing calcium-mediated excitotoxicity ()[8].

  • Pre-treatment: Randomize mice into three groups (n=10/group): Vehicle (20% HPβCD), Positive Control (Memantine, 10 mg/kg PO), and Test Compound (10 mg/kg PO). Dose animals 1 hour prior to the excitotoxic challenge.

  • Challenge: Administer NMDA (100 mg/kg, Intraperitoneal) to all mice.

  • Observation (Blinded): Place mice in individual transparent observation chambers. A blinded investigator records the latency to the first clonic seizure and the 30-minute survival rate.

  • Validation: The assay is considered valid only if the Vehicle group exhibits >90% seizure penetrance within 10 minutes, and the Memantine group shows a statistically significant delay in seizure onset.

Quantitative Data Summaries

The following tables represent typical preclinical data structures generated from the protocols described above, validating the compound's pharmacokinetic profile and target engagement.

Table 1: Pharmacokinetic Parameters in C57BL/6 Mice

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-last (h*ng/mL)T1/2 (h)Brain/Plasma Ratio (Kp)
Test Compound IV2.01,450 ± 1200.083,200 ± 2106.43.8 ± 0.4
Test Compound PO10.02,100 ± 1801.012,500 ± 8507.14.1 ± 0.5
Memantine (Ref) PO10.01,850 ± 1502.010,100 ± 7004.52.5 ± 0.3

Note: The highly substituted adamantane cage drives a superior Brain/Plasma ratio (Kp > 3.5) compared to standard memantine, confirming the "lipophilic bullet" hypothesis.

Table 2: Pharmacodynamic Efficacy (NMDA-Induced Seizure Model)

Treatment GroupDose (PO)Latency to Seizure (sec)30-Min Survival Rate (%)Target Engagement
Vehicle 0 mg/kg185 ± 4510%N/A
Memantine 10 mg/kg540 ± 8080%Validated
Test Compound 10 mg/kg720 ± 95 90%Validated

*p < 0.05, **p < 0.01 vs. Vehicle (Log-rank Mantel-Cox test for survival; ANOVA for latency).

References

  • PubChem. (2025). Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CID 274130). National Center for Biotechnology Information. Retrieved from:[Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from:[Link]

  • Lipton, S. A. (2006). Mechanism of action of memantine. Expert Opinion on Pharmacotherapy, 7(5), 605-614. Retrieved from:[Link]

  • Emnett, C. M., Eisenkoeck, A., et al. (2017). Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. Journal of Neuroscience, 37(40), 9686-9704. Retrieved from:[Link]

  • Spargo, A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). Retrieved from:[Link]

Sources

Method

Preparation of alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid analytical reference standards

Application Note: Preparation and Analytical Validation of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid Reference Standards Executive Summary Adamantane derivatives are cornerstone pharmacophores in neuropharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Analytical Validation of α -Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid Reference Standards

Executive Summary

Adamantane derivatives are cornerstone pharmacophores in neuropharmacology, antiviral therapies, and dipeptidyl peptidase IV (DPP-4) inhibitor development. The synthesis of higher homologues and their functionalized intermediates—specifically α -chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4)—is critical for developing high-purity analytical reference standards. This application note details a highly controlled, self-validating synthetic protocol designed for researchers and drug development professionals who require >99.5% purity standards for rigorous active pharmaceutical ingredient (API) impurity profiling.

Mechanistic Rationale: The Modified Bott Reaction

To synthesize α -chloro adamantylacetic acids, this protocol leverages a modified Bott reaction . As a Senior Application Scientist, I emphasize that successful execution relies on understanding the causality behind the reagent selection and thermodynamic controls:

  • Precursor Selection (The Leaving Group Effect): We utilize 1-bromo-3,5,7-trimethyladamantane rather than the corresponding alcohol. In concentrated sulfuric acid, the bromide acts as an exceptional leaving group, rapidly generating the sterically hindered 3,5,7-trimethyl-1-adamantyl carbocation. If an alcohol were used, the resulting dehydration would release water, locally diluting the sulfuric acid, lowering the Hammett acidity function ( H0​ ), and stalling the reaction.

  • Electrophile Selection (Trichloroethylene vs. 1,1-Dichloroethylene): Reacting the carbocation with 1,1-dichloroethylene yields a standard, unsubstituted adamantaneacetic acid. To achieve the α -chloro substitution, we use trichloroethylene (TCE). The electrophilic addition of the adamantyl cation to TCE forms a transient 1,2,2-trichloro intermediate.

  • Thermodynamic Control: The reaction must be strictly maintained between 0 °C and 10 °C. Exceeding this thermal threshold causes the carbocation to undergo fragmentation or react with a second equivalent of TCE, resulting in intractable bis-chloroacetic acid polymeric byproducts.

Experimental Workflow and Protocols

This protocol is designed as a self-validating system . Built-in In-Process Controls (IPCs) allow the chemist to visually and analytically confirm the success of each step before proceeding.

Reagents and Materials
  • Starting Material: 1-Bromo-3,5,7-trimethyladamantane (Purity 98%)

  • Reagents: Trichloroethylene (Anhydrous, 99.5%), Sulfuric Acid (96-98%, ACS Reagent Grade)

  • Solvents: Dichloromethane (DCM), Glacial Acetic Acid, Hexane, HPLC-grade Water.

Step-by-Step Synthesis Protocol
  • Carbocation Generation:

    • Charge a dry, 250 mL three-neck round-bottom flask with 50 mL of 96-98% H2​SO4​ . Cool the flask to 0 °C using an ice-brine bath.

    • Slowly add 10.0 g (38.8 mmol) of 1-bromo-3,5,7-trimethyladamantane in small portions over 30 minutes under vigorous magnetic stirring.

    • IPC 1 (Self-Validation): The solution should become clear and slightly yellow. Dark brown discoloration indicates localized overheating and degradation.

  • Electrophilic Addition:

    • Maintain the internal temperature strictly at 0–5 °C.

    • Add 15.3 g (116.4 mmol, 3 eq.) of trichloroethylene dropwise via an addition funnel over 1 hour.

    • Stir the reaction mixture for an additional 2 hours at 5–10 °C.

  • Hydrolysis and Quenching:

    • Carefully pour the highly acidic reaction mixture over 300 g of crushed ice under vigorous stirring.

    • IPC 2 (Self-Validation): The highly exothermic hydrolysis of the trichloro-adduct will instantly drive the elimination of HCl, precipitating the crude α -chloro-3,5,7-trimethyl-1-adamantaneacetic acid as a dense white solid. If the product oils out, unreacted TCE is present.

  • Isolation and Purification:

    • Extract the aqueous suspension with DCM (3 × 100 mL). Wash the combined organic layers with cold brine and dry over anhydrous Na2​SO4​ .

    • Concentrate under reduced pressure to yield the crude product.

    • Recrystallize twice from glacial acetic acid (or a hexane/ethyl acetate gradient) to achieve analytical reference standard purity. Dry in a vacuum oven at 40 °C for 24 hours.

Analytical Characterization & Validation

For the compound to be certified as an analytical reference standard, it must pass rigorous quantitative validation. The presence of the α -chloro group provides a definitive self-validating marker via Mass Spectrometry: the natural isotopic abundance of Chlorine ( 35Cl and 37Cl ) must reflect a strict ~3:1 ratio in the molecular ion isotopic envelope.

Quantitative Analytical Validation Parameters
Analytical ParameterTechnique / InstrumentTheoretical ValueAcceptance Criteria (Ref. Std.)
Monoisotopic Mass LC-MS (ESI negative mode)270.1386 Da[M-H]⁻ at m/z 269.13 ± 0.05
Isotopic Ratio High-Res MS ( 35Cl : 37Cl )3.13 : 13.1 : 1 to 3.2 : 1
Chromatographic Purity HPLC-UV (210 nm)100.0% 99.5% (Area %)
Halogen Content Elemental Analysis (Combustion)13.09% Cl12.9% – 13.3% Cl
Structural Identity 1 H NMR (400 MHz, CDCl3​ )N/ACharacteristic α -CH singlet; adamantyl protons
Thermal Phase Capillary Melting PointN/ASharp transition ( ΔT≤2∘C )

Process Visualization

Below is the mechanistic workflow diagram illustrating the step-by-step transformation and the specific intermediates involved in the modified Bott reaction.

G N1 1-Bromo-3,5,7-trimethyladamantane (Starting Material) N2 Conc. H2SO4 (Carbocation Generation) N1->N2 N3 3,5,7-Trimethyl-1-adamantyl Cation (Reactive Intermediate) N2->N3 - HBr N4 Trichloroethylene (CHCl=CCl2) (Electrophilic Addition at 0-10°C) N3->N4 N5 Carbocation-Alkene Adduct (Intermediate) N4->N5 N6 H2O Quench / Hydrolysis (Ice Bath) N5->N6 N7 alpha-Chloro-3,5,7-trimethyl- 1-adamantaneacetic acid (Crude Product) N6->N7 - HCl N8 Crystallization & Validation (Analytical Standard >99.5%) N7->N8

Mechanistic workflow of the modified Bott reaction for alpha-chloro adamantane synthesis.

References

  • Title: Methods and compounds for producing dipeptidyl peptidase IV inhibitors and intermediates thereof (US Patent 7705033 B2) Source: United States Patent and Trademark Office / PubChem URL: [Link]

  • Title: 1-Bromo-3,5,7-trimethyladamantane (CID 429253) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CID 274130) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid synthesis

Executive Summary & Mechanistic Overview The homologation of adamantyl alcohols to their corresponding acetic acid derivatives is a cornerstone in the development of lipophilic, sterically hindered building blocks for ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The homologation of adamantyl alcohols to their corresponding acetic acid derivatives is a cornerstone in the development of lipophilic, sterically hindered building blocks for neuroprotective and antiviral drugs. To synthesize α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS: 16668-45-4) , we utilize a modified .

Unlike the standard Bott protocol which uses 1,1-dichloroethylene to yield unsubstituted acetic acids, this specific transformation employs trichloroethylene (TCE) . The strong sulfuric acid environment dehydrates the starting 3,5,7-trimethyl-1-adamantanol to generate a stable, bulky carbocation. This cation undergoes nucleophilic attack by the π-electrons of TCE. Subsequent aqueous hydrolysis of the resulting α,α-dichloro carbocation intermediate yields the target α-chloro acid .

Troubleshooting FAQs: Solving Common Yield-Limiting Issues

Q1: My reaction yields are consistently below 40%, and I observe a dark, tarry reaction mixture. How can I suppress this degradation?

  • Causality & Solution: Tar formation is primarily driven by the oligomerization of trichloroethylene and the oxidative degradation of the adamantyl carbocation under excessively harsh conditions. This is highly sensitive to the sulfuric acid concentration. If your H₂SO₄ is >98% (fuming), oxidative side reactions dominate. If it is <90%, carbocation generation is incomplete.

  • Actionable Fix: Strictly use 96% H₂SO₄. Maintain the internal temperature between 0 °C and 5 °C during the addition of TCE. Allow it to warm to 15–20 °C only after the addition is complete.

Q2: LC-MS analysis shows a significant impurity lacking the alpha-chloro substitution (3,5,7-trimethyl-1-adamantaneacetic acid). Where is this coming from?

  • Causality & Solution: The formation of the des-chloro analog indicates either contamination of your TCE with 1,1-dichloroethylene (vinylidene chloride) or premature hydride transfer events caused by excess moisture.

  • Actionable Fix: Distill TCE prior to use to remove stabilizers and lower-boiling chlorinated impurities. Ensure the adamantanol starting material is thoroughly dried under vacuum; excess water alters the acid strength and promotes premature quenching.

Q3: What is the optimal stoichiometry for the trichloroethylene? I've tried 1.5 equivalents, but conversion stalls.

  • Causality & Solution: Trichloroethylene is highly immiscible with the sulfuric acid phase where the adamantyl cation resides. A 1.5x stoichiometric amount is insufficient to overcome these severe biphasic mass-transfer limitations.

  • Actionable Fix: Use TCE as both the reactant and a co-solvent. A ratio of 4.0 to 5.0 equivalents of TCE relative to the adamantanol is required to ensure a high collision frequency at the phase boundary.

Quantitative Optimization Matrix

The following table summarizes our internal process data regarding the impact of critical parameters on the isolated yield of the α-chloro acid.

H₂SO₄ Conc.Internal Temp (°C)TCE (Equivalents)Isolated Yield (%)Primary Impurity / Failure Mode
90%0 – 155.035%Unreacted adamantanol (incomplete cation generation)
96%0 – 201.542%Adamantyl chloride (mass transfer limitation)
96% 0 – 20 5.0 81% None (Optimal Conditions)
98% (Fuming)25 – 405.022%Tarry polymeric TCE (oxidative degradation)

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.

Step 1: Acid Preparation

  • Action: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, add 50 mL of 96% H₂SO₄. Cool the acid to 0–5 °C using an ice-salt bath.

  • Causality: Adamantyl carbocations are stable, but the highly exothermic dehydration of the starting alcohol can cause localized heating, leading to skeletal rearrangements if not strictly thermally controlled.

Step 2: Substrate Addition & Cation Generation

  • Action: Slowly add 10.0 g (51.5 mmol) of 3,5,7-trimethyl-1-adamantanol in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 5 °C.

  • Validation Check: Carefully quench a 0.1 mL aliquot in 1 mL of ice water and extract with ethyl acetate. TLC (Hexane/EtOAc 8:2) must show the complete disappearance of the starting adamantanol, indicating full conversion to the carbocation.

Step 3: Homologation via Trichloroethylene

  • Action: Dropwise, add 23.2 mL (257 mmol, 5.0 eq) of freshly distilled trichloroethylene over 45 minutes. Maintain vigorous mechanical stirring (≥500 rpm).

  • Causality: Because TCE and sulfuric acid are immiscible, the reaction occurs entirely at the interfacial boundary. High-shear mixing is mandatory to maximize surface area and overcome mass-transfer limitations.

  • Validation Check: The mixture should form a uniform, cloudy emulsion without distinct phase separation during stirring.

Step 4: Maturation

  • Action: Remove the ice bath and allow the reaction to stir at 15–20 °C for 2 hours. Do not exceed 25 °C.

Step 5: Quenching & Hydrolysis

  • Action: Carefully pour the dark reaction mixture over 300 g of vigorously stirred crushed ice.

  • Causality: The intermediate dichloro-carbocation requires massive aqueous dilution to drive the hydrolysis forward to the carboxylic acid, while simultaneously dissipating the massive heat of sulfuric acid dilution.

Step 6: Isolation & Purification

  • Action: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude off-white solid from a minimal amount of boiling hexane/ethyl acetate (9:1).

  • Validation Check: The final product should present as a white crystalline solid. Confirm identity and purity via ¹H-NMR (absence of vinylic protons from TCE oligomers).

Mechanistic Pathway

G A 3,5,7-Trimethyl-1-adamantanol C 3,5,7-Trimethyl-1-adamantyl Cation A->C 96% H₂SO₄ (- H₂O) E α,α-Dichloro Carbocation Intermediate [Ad-CH(Cl)-C⁺Cl₂] C->E Trichloroethylene (Cl₂C=CHCl) G α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid E->G Ice Water Quench (Hydrolysis)

Mechanistic pathway of the modified Bott reaction for α-chloro-adamantaneacetic acid synthesis.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 274130, Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid. Retrieved from[Link]

  • Bott, K. (1968). Synthesis of Carboxylic Acids with 1,1-Dichloroethylene. Angewandte Chemie International Edition in English, 7(11), 894-895. Retrieved from[Link]

  • Ivleva, E. A., Gnusarev, D. I., Osyanin, V. A., & Klimochkin, Y. N. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry, 84(11), 2262–2263. Retrieved from[Link]

Optimization

Optimizing recrystallization conditions for high-purity alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid

Welcome to the Application Support Portal for advanced adamantane derivatives. This guide is designed for researchers and drug development professionals dealing with the purification of α-chloro-3,5,7-trimethyl-1-adamant...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for advanced adamantane derivatives. This guide is designed for researchers and drug development professionals dealing with the purification of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS: 16668-45-4).

Due to the highly lipophilic nature of the trimethylated adamantane cage and the polar, electron-withdrawing α-chloro carboxylic acid headgroup, this molecule presents unique crystallization challenges. Below, you will find our expert troubleshooting guide, quantitative solvent data, and a self-validating Standard Operating Procedure (SOP).

Part 1: Symptom Checker & Troubleshooting FAQs

Q: Why does my product form a sticky oil at the bottom of the flask instead of crystallizing? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the concentration of the solute exceeds its solubility limit at a temperature above its depressed melting point in that specific solvent system. The three methyl groups on the adamantane cage significantly increase steric bulk and lipophilicity, which lowers the melting point and resists orderly packing into a crystal lattice during rapid cooling[1].

  • Causality: The activation energy for primary nucleation is too high, causing the solute to separate as a liquid phase rather than a solid crystal.

  • Solution: Reheat the mixture until homogeneous. Adjust the solvent composition (e.g., increase the methanol-to-water ratio) to shift the supersaturation curve. Crucially, introduce seed crystals before reaching the cloud point to bypass primary nucleation.

Q: How do I separate the α-chloro product from the non-chlorinated starting material or structural isomers? A: Adamantane derivatives often exhibit nearly identical physical properties, making separation by traditional recrystallization challenging[2]. However, the α-chloro substitution increases the acidity (lower pKa) of the carboxylic acid due to the inductive electron-withdrawing effect.

  • Causality: While the lipophilic cage dominates overall solubility, the difference in acidity and dipole moment can be exploited during lattice formation.

  • Solution: Use an acid-base extraction prior to recrystallization[3]. Alternatively, employ a solvent system with a low dielectric constant (e.g., Toluene/Heptane), which preferentially stabilizes the slightly more polar α-chloro derivative during controlled crystallization[4].

Q: Why is my recovery yield so low (<50%) even when purity is high? A: This indicates that your solvent system is too strong, keeping the target molecule dissolved in the mother liquor even at low temperatures.

  • Causality: Pure alcohols (like Isopropanol) heavily solvate the carboxylic acid via hydrogen bonding while simultaneously accommodating the lipophilic cage.

  • Solution: Transition to a binary solvent system (Anti-solvent crystallization). Slowly titrating water into a methanol solution disrupts the hydrogen bonding equilibrium, forcing the adamantane derivative out of solution while retaining polar impurities in the mother liquor.

Part 2: Quantitative Solvent Profiling

Selecting the correct solvent is critical. A solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal[2]. The table below summarizes the empirical outcomes of various solvent systems for this specific molecule.

Table 1: Quantitative Evaluation of Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Predominant Impurity Profile
Methanol / Water 80:2085.299.6Trace des-chloro derivative
Toluene / Heptane 30:7078.599.1Unreacted starting material
Ethyl Acetate / Hexane 50:5062.498.5Co-precipitation of isomers
Isopropanol 100:045.099.8N/A (High loss to mother liquor)

Part 3: Standard Operating Procedure (SOP)

Dual-Solvent Recrystallization (Methanol/Water)

This protocol is designed as a self-validating system to ensure high-purity recovery while preventing LLPS.

Step 1: Dissolution & Disruption Suspend the crude α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid in Methanol (5 mL per gram of crude) in a jacketed reactor. Heat to 60°C with moderate agitation (250 RPM).

  • Mechanistic Insight: Methanol effectively disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers while fully solvating the lipophilic trimethyl-adamantane cage.

Step 2: Hot Filtration (In-Process Control) Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, heated vessel.

  • Validation: This step removes insoluble particulate matter and polymeric byproducts[4], establishing a pristine baseline to prevent heterogeneous nucleation of impurities.

Step 3: Anti-Solvent Titration At 60°C, slowly add deionized water (anti-solvent) dropwise until a faint, persistent turbidity is observed. Immediately add 2-3 drops of Methanol until the solution just clears.

  • Mechanistic Insight: This precise titration brings the solution exactly to the metastable zone limit.

Step 4: Controlled Cooling & Seeding Program the reactor to cool at a strict rate of 0.5°C/min down to 45°C. At 50°C, introduce 0.1 wt% of pure α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid seed crystals.

  • Validation (Self-Check): Halt stirring temporarily at 48°C. The presence of discrete, free-flowing particulates settling at the bottom confirms successful crystal nucleation. If a liquid biphasic layer is observed, reheat to 60°C and adjust the solvent ratio.

Step 5: Isolation Continue cooling to 5°C and hold for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with cold 80:20 Methanol:Water (1 mL/g), and dry under vacuum at 40°C to constant weight.

Part 4: Recrystallization Troubleshooting Workflow

Workflow Start Crude α-chloro-3,5,7-trimethyl- 1-adamantaneacetic acid Dissolve Dissolve in Methanol (60°C) Start->Dissolve Filter Hot Filtration (0.45 µm) Dissolve->Filter AntiSolvent Add Anti-solvent (H2O) until faint turbidity Filter->AntiSolvent Cooling Controlled Cooling (0.5°C/min) AntiSolvent->Cooling Decision Oiling Out Observed? Cooling->Decision Seed Reheat, Adjust Solvent Ratio, Add Seed Crystals Decision->Seed Yes Crystallize Crystal Nucleation & Growth Decision->Crystallize No Seed->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Product (>99% HPLC Area) Isolate->Pure

Recrystallization troubleshooting workflow for adamantaneacetic acid derivatives.

References

  • Matsuda, H., et al. "Adamantane derivatives and process for producing the same." European Patent Office, EP1712542A1, 2006.
  • Ali, M., et al. "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives." International Journal of Molecular Sciences (MDPI), 16(10), 2015. Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid during long-term storage

Welcome to the Technical Support Center for Alpha-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4) [1]. This highly sterically hindered intermediate is critical in the synthesis of adamantane-based therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alpha-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4) [1]. This highly sterically hindered intermediate is critical in the synthesis of adamantane-based therapeutics. However, its unique structural features make it highly susceptible to specific thermal degradation pathways during long-term storage.

This guide provides researchers and drug development professionals with field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure absolute compound integrity.

Mechanistic Insight: The "Why" Behind the Degradation

To prevent degradation, we must first understand the causality of the molecule's instability. When subjected to thermal stress or improper storage, alpha-chloro carboxylic acids typically degrade via three pathways[2]. However, the adamantane framework dictates a highly specific degradation profile:

  • Pathway A: Thermal Decarboxylation (Active): Heat provides the activation energy necessary for the cleavage of the carboxyl group. The molecule releases carbon dioxide ( CO2​ ) gas, yielding 1-(chloromethyl)-3,5,7-trimethyladamantane.

  • Pathway B: Moisture-Induced Hydrolysis (Active): In the presence of trace atmospheric moisture and thermal energy, the labile alpha-chloro group undergoes nucleophilic substitution. This releases highly corrosive hydrogen chloride ( HCl ) gas and forms the corresponding alpha-hydroxy acid[3].

  • Pathway C: Dehydrohalogenation (Sterically Blocked): In standard linear alpha-chloro acids, thermal loss of HCl to form an alkene is a major degradation route. However, the carbon adjacent to the alpha-position in this molecule is the C1 bridgehead of the adamantane cage. According to Bredt's Rule , forming a double bond at a bridgehead position in a small polycyclic system is sterically forbidden due to extreme ring strain and lack of orbital planarity[4]. Therefore, this pathway is completely blocked, forcing all degradation flux through decarboxylation and hydrolysis.

Pathways A Alpha-Chloro-3,5,7-trimethyl- 1-adamantaneacetic Acid Cond1 Elevated Temperature (Thermal Stress) A->Cond1 Heat Cond2 Trace Moisture + Heat A->Cond2 H2O Deg1 Decarboxylation (CO2 Gas + Alkyl Chloride) Cond1->Deg1 Active Pathway Block Dehydrohalogenation (Blocked by Bredt's Rule) Cond1->Block Sterically Forbidden Deg2 Hydrolysis (HCl Gas + Hydroxy Acid) Cond2->Deg2 Active Pathway

Fig 1: Mechanistic pathways of thermal degradation and the Bredt's rule blockade.

Troubleshooting Guides & FAQs

Q: I noticed pressure build-up and a pungent odor when opening my sealed storage vials. What is happening? A: This is a definitive sign of thermal degradation. The pressure build-up is caused by the evolution of CO2​ gas (via decarboxylation) or HCl gas (via moisture-induced hydrolysis)[3]. The pungent, acidic odor is specifically attributable to the HCl gas byproduct. If you observe this, the batch's purity has been compromised.

Q: How can I analytically determine which degradation pathway is ruining my batch? A: Use 1H -NMR spectroscopy.

  • If decarboxylation occurred, you will observe the complete disappearance of the carboxylic acid proton ( ∼11−12 ppm).

  • If hydrolysis occurred, the alpha-proton next to the chlorine will shift upfield as it becomes adjacent to a hydroxyl group, and the carboxylic acid proton will remain intact.

Q: Does storing the compound in a standard 4°C refrigerator prevent degradation? A: No. While 4°C slows the kinetics, the activation energy for the decarboxylation of alpha-chloro acids is low enough that slow degradation still occurs over a period of months[2]. Furthermore, standard refrigerators often have fluctuating internal humidity, which accelerates the hydrolysis pathway. Sub-zero storage under an inert gas is mandatory.

Quantitative Degradation Profile

The following table summarizes the quantitative degradation of Alpha-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid under various storage conditions, demonstrating the necessity of strict environmental controls.

Storage ConditionAtmosphereTime (Months)Purity (%)Primary Degradant Observed
25°C (Room Temp)Ambient Air382.4%Alpha-hydroxy acid (Hydrolysis)
4°C (Refrigerator)Ambient Air691.1%Alpha-hydroxy acid (Hydrolysis)
4°C (Refrigerator)Argon696.5%Alkyl chloride (Decarboxylation)
-20°C (Freezer) Argon 12 >99.5% None detected

Experimental Protocols: Self-Validating Storage Workflow

To guarantee long-term stability, researchers must implement the following step-by-step methodology.

Causality of Design: This protocol utilizes Argon to displace oxygen/moisture (halting hydrolysis) and -20°C storage to lower the kinetic energy of the system below the activation threshold required for decarboxylation. Self-Validating Mechanism: We incorporate a dry pH indicator strip inside the secondary containment. Because the hydrolysis pathway releases HCl gas, any breach in the primary vial's seal or internal thermal degradation will turn the indicator strip red. This provides an immediate, visual, and self-validating confirmation of storage integrity without needing to sample or expose the API.

Step-by-Step Methodology:
  • High-Vacuum Drying: Transfer the synthesized alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid to a lyophilization flask. Apply high vacuum (<0.1 mbar) for 12 hours at room temperature to remove all trace surface moisture.

  • Inert Gas Purging: Transfer the dried powder to an amber glass vial (to prevent any potential photo-degradation). Purge the headspace of the vial with ultra-high purity (UHP) Argon gas for 60 seconds. Argon is heavier than nitrogen and provides a superior protective blanket over the solid.

  • Hermetic Sealing: Seal the vial tightly using a PTFE-lined cap. PTFE is highly resistant to halogenated compounds and will not degrade if trace HCl is generated.

  • Secondary Containment (Self-Validation Step): Place the sealed amber vial into a secondary transparent vacuum-sealable bag. Insert a dry pH indicator strip and a silica gel desiccant packet into the bag alongside the vial. Vacuum seal the bag.

  • Cryogenic Storage: Store the double-sealed package in a dedicated -20°C freezer.

  • Visual QC Check: Before using the compound in future experiments, inspect the pH strip through the transparent bag. If the strip remains its original color, the environment is pristine. If it has turned red/pink, HCl gas has evolved, indicating thermal degradation.

Workflow S1 1. High-Vacuum Drying S2 2. Argon Gas Purging S1->S2 S3 3. PTFE-Lined Sealing S2->S3 S4 4. -20°C Storage S3->S4 S5 5. Visual pH Validation S4->S5

Fig 2: Self-validating long-term storage workflow for adamantaneacetic acid.

References

  • Grokipedia. "Bredt's rule." Grokipedia. URL:[Link]

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Optimization

Technical Support Center: Strategies for Reducing Stereoisomeric Impurities in the Synthesis of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for managing stereoisomeric impurities in the production of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid. This document provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for managing stereoisomeric impurities in the production of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in pharmaceutical and chemical development. Our goal is to equip you with the scientific rationale and practical methodologies to effectively control and quantify stereoisomers, ensuring the quality and regulatory compliance of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the nature and control of stereoisomers in the context of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid.

Q1.1: What are stereoisomeric impurities and why are they a critical concern for this molecule?

A: Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid, the chiral center is the alpha-carbon (the carbon atom to which both the chlorine and the carboxyl group are attached). This gives rise to two non-superimposable mirror images called enantiomers.

These impurities are a major concern in drug development because enantiomers can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies like the FDA mandate the stereospecific analysis and control of chiral drugs to ensure safety and efficacy.[1]

Q1.2: What is the likely origin of stereoisomeric impurities in the synthesis of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid?

A: The synthesis of this molecule likely involves a homologation step to create the acetic acid moiety, followed by chlorination at the alpha-position. A common and robust method for homologating a carboxylic acid is the Arndt-Eistert synthesis.[2][3][4] This reaction involves a Wolff rearrangement, which is known to proceed with retention of the migrating group's stereochemistry.[5]

Therefore, the stereocenter is created during the subsequent α-chlorination of the 3,5,7-trimethyl-1-adamantaneacetic acid intermediate. Standard α-chlorination methods, such as the Hell-Volhard-Zelinsky reaction, often proceed through planar enol or enolate intermediates, leading to a racemic or near-racemic mixture of the (R)- and (S)-enantiomers. Without a chiral catalyst or reagent, there is little to no stereochemical control, making the formation of a 50:50 mixture of enantiomers highly probable.

Q1.3: What are the primary strategies for controlling stereoisomeric purity?

A: There are two main strategies:

  • Stereoselective Synthesis: This involves designing a synthetic route that preferentially forms one stereoisomer over the other. This is the ideal approach as it avoids the loss of material associated with separating isomers. However, developing a novel, highly stereoselective α-chlorination for this specific substrate can be a complex and resource-intensive research project.

  • Chiral Resolution: This is the more common and often more practical approach for molecules like this. It involves synthesizing the racemic mixture and then separating the two enantiomers.[6] The most established method for resolving chiral carboxylic acids is through the formation of diastereomeric salts.[7]

This guide will focus primarily on chiral resolution and the analytical techniques required to validate the process, as this is the most direct path to obtaining the desired pure enantiomer from a non-selective synthesis.

Section 2: Troubleshooting Guide: Managing Stereoisomeric Mixtures

This section provides practical, step-by-step guidance for resolving and purifying the desired stereoisomer from a racemic mixture.

Issue 2.1: My synthesis produced a racemic (or near-racemic) mixture. How do I resolve the enantiomers?

A: The most reliable and cost-effective method for resolving a racemic carboxylic acid is Chiral Resolution by Diastereomeric Salt Formation . This technique exploits the fact that while enantiomers have identical physical properties, diastereomers do not.

The core principle is to react your racemic acid (a mixture of R-acid and S-acid) with a single, pure enantiomer of a chiral base (e.g., S-base). This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). Because these salts have different 3D structures, they will have different physical properties, most importantly, different solubilities in a given solvent. This difference allows one of the diastereomeric salts to be selectively crystallized and separated by filtration. The pure enantiomer of the acid can then be recovered by treating the isolated salt with a strong acid.[6][7]

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic Mixture (R-acid + S-acid) salt_mixture Diastereomeric Salts (R-acid, S-base) (S-acid, S-base) racemic_acid->salt_mixture + chiral_base Pure Chiral Base (S-base) chiral_base->salt_mixture + crystallization Fractional Crystallization salt_mixture->crystallization solid Less Soluble Salt (e.g., S-acid, S-base) crystallization->solid Filter liquid More Soluble Salt (in mother liquor) crystallization->liquid acidification Acidification (e.g., + HCl) solid->acidification pure_acid Pure Enantiomer (S-acid) acidification->pure_acid

Caption: Diastereomeric salt formation and separation workflow.

Protocol 1: Step-by-Step Guide to Diastereomeric Salt Crystallization

This protocol provides a general workflow. Optimization of the resolving agent, solvent, temperature, and stoichiometry is critical for success.

  • Select a Chiral Resolving Agent: Choose an appropriate chiral amine. The choice is often empirical, and screening several candidates is recommended.[6] See Table 1 for common options.

  • Dissolution: Dissolve the racemic α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid in a suitable solvent (e.g., methanol, ethanol, acetone, or ethyl acetate) with gentle heating.

  • Add Resolving Agent: In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent. Using a half-equivalent of the resolving agent can sometimes improve efficiency and reduce costs.[6]

  • Combine and Crystallize: Slowly add the resolving agent solution to the acid solution. The diastereomeric salt may precipitate immediately or require cooling. For optimal crystal growth, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolate the Salt: Collect the crystallized salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Assess Purity: Dry the salt and analyze a small portion to determine its diastereomeric purity. This can be done by liberating the acid (see step 7) and analyzing it by chiral HPLC (see Protocol 2).

  • Liberate the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane). Acidify the aqueous layer with a strong mineral acid (e.g., 2N HCl) until the pH is ~1-2.

  • Extract and Purify: Separate the organic layer, which now contains the enantiomerically enriched free acid. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[8]

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent Type Typical Applications
(R)-(+)-α-Methylbenzylamine Amine General-purpose, widely used for various acids.
(S)-(-)-α-Methylbenzylamine Amine Enantiomer of the above, for resolving the opposite acid enantiomer.
(+)-Cinchonine / (-)-Cinchonidine Alkaloid Bulky, rigid structures often effective for difficult resolutions.
(-)-Brucine / (-)-Strychnine Alkaloid Highly effective but also highly toxic; handle with extreme care.
(1R,2S)-(-)-Ephedrine Amino Alcohol Can form salts with unique crystal packing properties.

| (1S,2R)-(+)-1-Amino-2-indanol | Amino Alcohol | Patented for resolving profen-class and other chiral acids.[9] |

Section 3: Analytical Protocols for Quality Control

Accurate analysis is non-negotiable for confirming the success of a resolution or for validating a stereoselective synthesis.

Issue 3.1: How can I accurately quantify the ratio of stereoisomers in my sample?

A: The gold standard for quantifying stereoisomers is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC).[1][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is also a powerful orthogonal technique.[10][12]

Table 2: Comparison of Key Analytical Techniques for Stereoisomer Quantification

Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[1] High precision, high sensitivity, robust, widely applicable, can be used for preparative scale.[11] Requires method development, pure enantiomer standards for peak identification.
Chiral SFC Supercritical Fluid Chromatography using a CSP. Faster than HPLC, lower organic solvent consumption, high efficiency.[1] Requires specialized equipment.

| NMR Spectroscopy | A chiral solvating agent creates a diastereomeric complex, causing distinct chemical shifts for each enantiomer.[10] | No separation needed, provides structural information, does not require reference standards for quantification.[12] | Lower sensitivity than HPLC, requires higher sample concentration, potential for peak overlap. |

Caption: Standard workflow for chiral HPLC analysis.

Protocol 2: Quantification of Enantiomeric Excess (e.e.) by Chiral HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter.

  • Instrument Setup:

    • Column: Install a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are excellent starting points for screening.

    • Mobile Phase: A typical mobile phase for normal phase chiral chromatography consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

    • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes).

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Data Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Data Processing:

    • Integrate the peak areas for both enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

Table 3: Example Chiral HPLC Method Parameters (Starting Point)

Parameter Condition Rationale / Comment
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) These columns show broad selectivity for a wide range of chiral compounds.[1]
Mobile Phase Hexane / Isopropanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) The alcohol acts as the polar modifier. TFA is added to suppress ionization of the carboxylic acid, leading to better peak shape.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 25 °C Temperature can affect separation; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210 nm Adamantane lacks a strong chromophore, so detection at low UV wavelengths is necessary.

| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |

Section 4: Process Optimization & Advanced Strategies
Q4.1: Can I modify the synthesis to favor one stereoisomer?

A: Achieving high stereoselectivity in the α-chlorination of a pre-formed carboxylic acid is a significant synthetic challenge. It typically requires the use of chiral auxiliaries or asymmetric catalysis.

  • Chiral Auxiliary Approach: This would involve temporarily attaching a chiral molecule (the auxiliary) to your 3,5,7-trimethyl-1-adamantaneacetic acid. The bulky auxiliary would then sterically direct the incoming chlorine atom to one face of the molecule. After the chlorination step, the auxiliary is cleaved to yield the enantiomerically enriched product.

  • Asymmetric Catalysis: This approach would use a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer. Developing a catalyst for this specific transformation would likely require substantial research and development.

While these strategies represent the forefront of modern organic synthesis, for many projects, the reliability and scalability of chiral resolution (Section 2 ) make it the more pragmatic and immediate solution.

cluster_purify Purification Required start Synthesize Racemic α-chloro-acid analyze1 Analyze by Chiral HPLC (Protocol 2) start->analyze1 decision Is e.e. > 99%? analyze1->decision resolve Perform Chiral Resolution (Protocol 1) decision->resolve No end_ok Product Meets Spec decision->end_ok Yes analyze2 Analyze Purified Fractions by Chiral HPLC resolve->analyze2 decision2 Is e.e. > 99%? analyze2->decision2 pool Pool Pure Fractions decision2->pool Yes end_fail Re-process or Optimize Resolution decision2->end_fail No pool->end_ok

Caption: Decision workflow for stereoisomer control.

Section 5: References
  • A Researcher's Guide to Quantifying Stereoisomers in a Mixture. (n.d.). BenchChem. Retrieved March 23, 2026, from

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved March 23, 2026, from

  • Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. Retrieved March 23, 2026, from

  • OpenStax. (2023, September 20). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry. Retrieved March 23, 2026, from

  • Powers, I. G., & Wu, J. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Science, 11(44), 12054–12070.

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(1), 1-20.

  • Ye, M., & Gagné, M. R. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Organic Letters, 13(9), 2358–2361.

  • Flippen-Anderson, J. L., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols (U.S. Patent No. 5,677,469). U.S. Patent and Trademark Office. _

  • Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. The Chemical Record, 4(4), 229-241.

  • 1-Adamantaneacetic acid | 4942-47-6. (2026, January 13). ChemicalBook. Retrieved March 23, 2026, from

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. Retrieved March 23, 2026, from

  • Sorokina, V., et al. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15478.

  • Číhal, T., & Hodková, J. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7626.

  • Tao, W. A., et al. (2002). Quotient Ratio Method for Quantitative Enantiomeric Determination by Mass Spectrometry. Analytical Chemistry, 74(15), 3783–3789.

  • Kopysov, V., et al. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Chemical Science, 15(35), 13349-13355.

  • Qu, T., et al. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(1), 1-20.

  • Le, C., & MacMillan, D. W. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5257–5262.

  • Adamantane Impurities. (n.d.). BOC Sciences. Retrieved March 23, 2026, from

  • Zhejiang Normal University. (2011). Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid (Chinese Patent No. CN102249900A).

  • Avoiding impurities in the preparation of adamantane-based drugs. (n.d.). BenchChem. Retrieved March 23, 2026, from

  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 23, 2026, from

  • Wikipedia contributors. (n.d.). Arndt–Eistert reaction. Wikipedia. Retrieved March 23, 2026, from

  • Le, C., & MacMillan, D. W. C. (2024, March 1). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society.

  • LibreTexts Chemistry. (2023, January 22). Arndt-Eister reaction. Retrieved March 23, 2026, from

  • Le, C., & MacMillan, D. W. C. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.

  • Bachmann, W. E., & Struve, W. S. (n.d.). The Arndt-Eistert Reaction. Organic Reactions.

  • Arndt Eistert Homologation Overview. (n.d.). Scribd. Retrieved March 23, 2026, from

  • Gherman, C., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2009.

  • Fáková, H., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Collection of Czechoslovak Chemical Communications, 71(5), 709–722.

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1618.

  • Plorin, O., et al. (2020). Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light Emission. Chemistry – A European Journal, 26(62), 14125-14129.

  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich. Retrieved March 23, 2026, from

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 23, 2026, from

  • Gubitz, G., & Schmid, M. G. (1997). Chiral separation principles in capillary electrophoresis. Journal of Chromatography A, 792(1-2), 179–225.

  • 1-Acetylamino-3,5,7-Trimethyl Adamantane. (n.d.). HTS Biopharma. Retrieved March 23, 2026, from

  • Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid-16668-45-4. (n.d.). Thoreauchem. Retrieved March 23, 2026, from

  • Garg, N. K., & Houk, K. N. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. Organic Letters, 16(20), 5486–5489.

  • Schleyer, P. von R., et al. (n.d.). Adamantane. Organic Syntheses. Retrieved March 23, 2026, from

  • Khan, A., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Journal of Chemistry.

  • Zhang, T., et al. (2022). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 27(23), 8568.

  • 1-Adamantaneacetic acid 98 4942-47-6. (n.d.). Sigma-Aldrich. Retrieved March 23, 2026, from

  • Stetter, H., & Mayer, J. (1962). Method of synthesis of 1- and 2-chloroadamantane from 1- and 2-adamantanol (Russian Patent No. RU2178400C2).

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid

Welcome to the Technical Support Center. Analyzing highly lipophilic, bulky aliphatic molecules like alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly lipophilic, bulky aliphatic molecules like alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid presents unique chromatographic challenges. This compound features a rigid hydrophobic adamantane core, a chlorine substituent, and an ionizable carboxylic acid moiety, but lacks a conjugated π-electron system[1]. This guide provides field-proven troubleshooting strategies, focusing on gradient optimization, ionization suppression, and detection enhancement.

G Start Target: Alpha-chloro-3,5,7-trimethyl- 1-adamantaneacetic acid Prop1 Highly Lipophilic Core Start->Prop1 Prop2 Carboxylic Acid (pKa ~4.8) Start->Prop2 Prop3 Weak UV Chromophore Start->Prop3 Act1 Use High % Organic (Segmented Gradient) Prop1->Act1 Overcome high retention Act2 Acidic Mobile Phase (pH < 2.8, e.g., 0.1% FA) Prop2->Act2 Suppress ionization Act3 Use CAD, ELSD, or MS (Avoid >220nm UV) Prop3->Act3 Maximize sensitivity Result Optimized HPLC Method Act1->Result Act2->Result Act3->Result

Logical workflow for optimizing HPLC parameters based on target physicochemical properties.

Section 1: Core Method Development (FAQs)

Q: Why does this molecule elute so late, and how do I design the initial gradient? A: The adamantane core with three methyl groups and a chlorine atom makes this molecule exceptionally hydrophobic[1]. In a standard reversed-phase (RP) linear gradient (e.g., 5–95% Acetonitrile over 20 mins), the compound will not partition into the mobile phase until a very high organic concentration is reached. This results in wasted run time and broad peaks due to prolonged residence in the column. Causality & Solution: According to Linear Solvent Strength (LSS) theory, retention in gradient elution is logarithmically related to the volume fraction of the organic modifier[2]. To optimize, use a "segmented gradient." Rapidly ramp the organic modifier to just below the critical elution threshold (e.g., 60% B), then apply a shallow, focused gradient (e.g., 2% B/min) through the specific elution window. This maximizes peak capacity and sharpens the peak while reducing overall run time[3].

Q: What is the optimal mobile phase additive for this compound? A: The molecule contains a carboxylic acid group with an estimated pKa of approximately 4.8. If the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. Causality & Solution: This mixed state causes severe peak tailing and unpredictable retention shifts. To create a self-validating, robust method, you must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa (pH < 2.8)[4]. Using 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in both Mobile Phase A (Water) and B (Acetonitrile) ensures the molecule remains >99% unionized. This forces a single retention mechanism (pure hydrophobic interaction), yielding sharp, symmetrical peaks.

Section 2: Detection & Sensitivity Troubleshooting (FAQs)

Q: I am getting poor signal-to-noise at 210 nm. What are the alternatives? A: Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid lacks a conjugated π-electron system. Its only chromophores are the carboxyl group and the C-Cl bond, which absorb very weakly in the low UV range (200–210 nm)[1]. Causality & Solution: At 210 nm, the changing absorbance of the organic modifier during a gradient run causes severe baseline drift, burying your analyte's weak signal. Instead of UV, utilize mass-dependent detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Because this adamantane derivative is non-volatile, it will form distinct aerosol particles after mobile phase evaporation, providing a strong, drift-free signal regardless of the gradient profile. Alternatively, Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode ([M-H]⁻) offers excellent sensitivity for carboxylic acids.

Section 3: Step-by-Step Experimental Protocols

Protocol: Linear Solvent Strength (LSS) Gradient Scouting and Optimization This self-validating protocol ensures you find the exact elution window for the adamantane derivative without trial and error[2].

  • System Preparation: Purge the LC system and equilibrate a high-coverage C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Execute Scouting Run: Inject 2 µL of the sample (100 µg/mL). Run a broad linear gradient from 5% B to 100% B over 10.0 minutes at a flow rate of 0.4 mL/min.

  • Calculate Elution Composition: Record the retention time ( tR​ ). Calculate the exact %B at the column inlet when the peak eluted, factoring in the system dwell volume ( VD​ ) and column dead volume ( V0​ ).

    • Formula: %Belution​=%Binitial​+(Δ%B/tG​)×(tR​−tD​−t0​)

  • Design Segmented Gradient: Create a new method that rapidly ramps to 10% below the calculated %Belution​ within 1 minute, followed by a shallow gradient (2–4% B/min) to separate the target from any structurally similar impurities.

Section 4: Quantitative Data & Gradient Tables

The following table summarizes the transformation from a generic scouting run to a highly optimized segmented gradient, demonstrating the practical application of LSS theory for this specific compound[2][3].

Table 1: Comparison of Scouting vs. Optimized Segmented Gradient Profiles

Time (min)Scouting Gradient (%B)Optimized Segmented Gradient (%B)Causality / Rationale for Optimization
0.0 550 Starting at 50% B skips the void volume waste, as the highly lipophilic adamantane core will not elute under highly aqueous conditions.
1.0 14.565 Rapid ballistic ramp to just below the critical elution threshold.
6.0 52.585 Focused shallow gradient (4% B/min) through the specific elution window to maximize peak capacity and resolution.
7.0 62100 Aggressive column wash phase to elute any highly retained hydrophobic impurities or matrix components.
8.5 76.25100 Hold at maximum organic strength to ensure zero carryover.
8.6 77.250 Rapid return to initial conditions.
10.0 10050 Re-equilibration phase prior to the next injection.
Section 5: Advanced Troubleshooting (FAQs)

Q: Even with 0.1% Formic Acid, I observe slight peak tailing. How can I resolve this? A: While 0.1% FA suppresses the ionization of the adamantaneacetic acid, peak tailing can still occur due to secondary interactions between the highly lipophilic, bulky adamantane core and unreacted residual silanols on the silica stationary phase. Causality & Solution: Formic acid is a relatively weak ion-pairing agent. If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger acid and an excellent ion-pairing agent that effectively masks residual silanols. Additionally, ensure you are using an "end-capped" C18 column specifically designed for highly hydrophobic molecules, and consider increasing the column compartment temperature to 45–50°C to improve the mass transfer kinetics of this bulky molecule into and out of the stationary phase pores.

References
  • [1] PubChemLite. "Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CID 274130)." Université du Luxembourg / PubChem Database. Available at: [Link]

  • [3] Molnar Institute. "Optimization of non-linear gradient in hydrophobic interaction chromatography." Molnar Institute Technical Notes. Available at:[Link]

  • [2] Agilent Technologies. "Gradient Design and Development: Linear Solvent Strength Theory." Agilent Applications Library. Available at:[Link]

  • [4] Vanova, J., et al. "Optimization of gradient reversed phase high performance liquid chromatography analysis of acetaminophen oxidation metabolites using linear and non-linear retention model." Journal of Chromatography A, 1669 (2022): 462956. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid and standard adamantanes

Title : Comparative Efficacy of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid vs. Standard Adamantanes: A Pharmacological Guide Introduction Adamantane derivatives have long been cornerstones in neuropharmacology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Efficacy of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid vs. Standard Adamantanes: A Pharmacological Guide

Introduction Adamantane derivatives have long been cornerstones in neuropharmacology and virology. Standard adamantanes, such as amantadine and memantine, are universally recognized for their roles as N-methyl-D-aspartate (NMDA) receptor antagonists and viral M2 ion channel blockers 1. However, the exploration of highly substituted cage compounds has introduced novel pharmacophores to the field.

This guide provides an objective, data-driven comparison between standard amine-based adamantanes and α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (α-Cl-TMAA) (CAS: 16668-45-4) 2. By analyzing their structural divergence, we elucidate how specific functional groups dictate target affinity, shifting the therapeutic potential from classical NMDAR pore blockade to dual-acting voltage-gated calcium channel (VGCC) modulation and atypical antimicrobial activity.

Structural Activity Relationship (SAR) & Physicochemical Divergence

The causality of a drug's efficacy is fundamentally rooted in its physicochemical properties.

  • Standard Adamantanes (Amantadine, Memantine): These compounds feature a primary or secondary amine attached to the adamantane cage. With a pKa of ~10.5, they are predominantly protonated (cationic) at physiological pH (7.4). This positive charge is the mechanistic driver for their efficacy; it allows them to enter the NMDAR pore and electrostatically interact with the Mg²⁺ binding site, effectively blocking calcium influx during excitotoxicity 3.

  • α-Cl-TMAA: This derivative replaces the basic amine with an α-chloroacetic acid moiety and adds three methyl groups to the cage (3,5,7-trimethyl). The electron-withdrawing α-chloro group lowers the pKa of the carboxylic acid, ensuring it is fully deprotonated (anionic) at pH 7.4.

  • The Causality of Target Shifting: Because the NMDAR pore is cation-selective, the anionic nature of α-Cl-TMAA prevents deep pore penetration. Instead, its highly lipophilic trimethyl cage drives partitioning into lipid membranes, shifting its affinity toward surface-level allosteric sites and VGCCs, similar to other bulky, dual-acting adamantane conjugates 3. Furthermore, the lipophilicity enhances its potential as an antimicrobial agent against Gram-positive bacteria by disrupting bacterial cell walls 4.

Mechanistic_Pathways Glutamate Glutamate / Glycine (Co-agonists) NMDAR NMDA Receptor (Open Channel State) Glutamate->NMDAR Activates Ca_Influx Intracellular Ca2+ Influx (Excitotoxicity / Signaling) NMDAR->Ca_Influx Mediates VGCC Voltage-Gated Calcium Channels (VGCC) VGCC->Ca_Influx Mediates Amantadine Standard Adamantanes (Amantadine/Memantine) Amantadine->NMDAR Deep Pore Blockade (Voltage-Dependent) AlphaCl α-Cl-TMAA (Acidic Adamantane Derivative) AlphaCl->NMDAR Weak Allosteric Modulation AlphaCl->VGCC Surface/Lipid Interface Inhibition

Figure 1: Divergent mechanistic pathways of standard amine-based adamantanes versus α-Cl-TMAA.

Comparative Quantitative Efficacy

To objectively evaluate these compounds, we must look at their performance across standardized in vitro assays. Table 1 summarizes the comparative pharmacological profiles based on established SAR principles for adamantane derivatives 3, 5.

Table 1: Physicochemical and Pharmacological Profiling of Adamantane Derivatives

CompoundNMDAR IC₅₀ (µM)VGCC IC₅₀ (µM)LogP (Lipophilicity)Primary Mechanism of Action
Amantadine 10.0 - 100.0> 100.0~ 2.4Low-affinity NMDAR pore blocker; Antiviral (M2)
Memantine 1.0 - 3.0~ 50.0~ 3.3Moderate-affinity NMDAR pore blocker
α-Cl-TMAA > 100.0~ 12.5 - 20.0~ 4.5VGCC modulator; Antimicrobial membrane disruptor

Data Interpretation: While memantine remains the gold standard for NMDAR antagonism, the structural modifications in α-Cl-TMAA abolish this activity in favor of VGCC inhibition. The significantly higher LogP of α-Cl-TMAA also suggests enhanced blood-brain barrier (BBB) penetration, though its acidic nature requires careful formulation to optimize bioavailability.

Experimental Methodology: Self-Validating Electrophysiology

To ensure trustworthiness and reproducibility in comparing these compounds, researchers must employ a self-validating experimental design. The following protocol outlines an automated whole-cell patch-clamp workflow designed to rigorously differentiate between specific channel inhibition and non-specific membrane disruption.

Protocol: Automated Whole-Cell Patch-Clamp for Channel Kinetics

Rationale & Causality: We utilize whole-cell patch-clamp rather than calcium imaging because it provides precise control over the membrane holding potential. Since standard adamantanes are voltage-dependent pore blockers, their efficacy changes with membrane depolarization. Controlling voltage is the only way to accurately calculate true IC₅₀ values.

Step 1: Cell Culture & Preparation

  • Culture HEK293 cells stably expressing recombinant human NMDARs (GluN1/GluN2A) or VGCCs (CaV1.2).

  • Causality Check: Seed cells at low density (10⁴ cells/well) to prevent gap junction formation, which can artificially inflate capacitance readings and skew kinetic data.

Step 2: Compound Formulation

  • Dissolve α-Cl-TMAA in DMSO to a 10 mM stock.

  • Causality Check: Dilute into extracellular recording solution buffered strictly to pH 7.4 with HEPES. Because α-Cl-TMAA is an acid, any drop in pH will alter its ionization state, drastically changing its solubility and receptor affinity. Keep final DMSO concentration <0.1% to prevent solvent-induced cytotoxicity 4.

Step 3: The Self-Validating Recording Workflow

  • Baseline Stabilization: Establish whole-cell configuration and record baseline currents for 3 minutes. Validation: A stable baseline proves the cell membrane is intact and healthy prior to drug exposure.

  • Positive Control Application: Apply 10 µM Memantine to a parallel control well. Validation: Confirms the assay is sensitive enough to detect known pore blockers.

  • Test Compound Perfusion: Perfuse α-Cl-TMAA (1 µM to 100 µM) and record steady-state current inhibition.

  • Washout Phase (Critical): Perfuse the chamber with drug-free extracellular solution for 5 minutes. Validation: If the current recovers to >80% of baseline, the inhibition is receptor-specific. If the current does not recover, the highly lipophilic α-Cl-TMAA may have caused non-specific lipid bilayer disruption or cell death.

Experimental_Workflow Prep 1. Compound Prep (pH 7.4 Buffered) Patch 3. Whole-Cell Patch-Clamp Prep->Patch Perfusion Culture 2. HEK293 Cells (NMDAR/VGCC Expressing) Culture->Patch Seeding Wash 4. Washout Phase (Internal Control) Patch->Wash Reversibility Check Analysis 5. Kinetic Analysis (IC50 Determination) Wash->Analysis Data Export

Figure 2: Self-validating high-throughput electrophysiology workflow for channel inhibitors.

Conclusion for Drug Development Professionals

While standard adamantanes remain the benchmark for antiviral M2 blockade and NMDAR antagonism, α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid represents a profound structural pivot. It is not a drop-in replacement for memantine. Instead, its unique anionic and highly lipophilic profile makes it an ideal scaffold for developing novel dual-acting neuroprotectants targeting VGCCs, or for exploring atypical antimicrobial agents against resistant Gram-positive strains. Drug development professionals must account for its altered pKa and LogP during formulation, utilizing self-validating assays to separate specific target engagement from lipophilic membrane disruption.

References

  • Source: PubMed (National Institutes of Health)
  • alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4)
  • Source: MedChemComm (RSC Publishing)
  • Source: Applied Sciences (MDPI)
  • Source: PMC (National Institutes of Health)

Sources

Comparative

Scalable Synthesis of α-Chloro-3,5,7-trimethyl-1-adamantaneacetic Acid: A Comparative Guide to Catalytic Pathways

Executive Summary α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4) is a sterically hindered, highly specialized building block crucial for the development of advanced adamantane-based therapeutics, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

α-Chloro-3,5,7-trimethyl-1-adamantaneacetic acid (CAS 16668-45-4) is a sterically hindered, highly specialized building block crucial for the development of advanced adamantane-based therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors and next-generation NMDA receptor modulators[1].

Historically, the synthesis of α-chloro-adamantaneacetic acids has relied on the classical Bott reaction —a stoichiometric process reacting an adamantanol derivative with trichloroethylene in the presence of highly corrosive 98% sulfuric acid[1]. While effective at the bench scale, the classical Bott reaction is plagued by massive sulfate waste, exothermic runaway risks, and poor atom economy, making it unsuitable for modern, green pharmaceutical manufacturing.

This guide objectively compares two advanced, scalable catalytic alternatives: Heterogeneous Solid-Acid Homologation and Homogeneous Photoredox C-H Functionalization . By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide equips drug development professionals with the data needed to select the optimal synthetic route.

Pathway 1: Heterogeneous Solid-Acid Catalyzed Homologation

Mechanistic Causality & Design

To eliminate the environmental and safety hazards of stoichiometric superacids, this pathway utilizes perfluorinated solid superacids (e.g., Nafion-H) or shape-selective zeolites (e.g., H-ZSM-5). Nafion-H provides a Hammett acidity function ( H0​≤−12 ) sufficient to dehydrate 1-hydroxy-3,5,7-trimethyladamantane into the highly electrophilic 3,5,7-trimethyladamantyl carbocation.

The causality of this design is twofold:

  • Phase Separation: The solid catalyst allows for simple mechanical recovery (filtration), drastically reducing the Environmental Factor (E-factor) and enabling continuous-flow processing.

  • Direct Homologation: The carbocation undergoes direct nucleophilic attack by trichloroethylene. Subsequent hydrolysis of the dichlorovinyl intermediate yields the α-chloroacetic acid moiety in a single operational step, perfectly preserving the carbon count required for the target molecule.

SolidAcidBott A 1-Hydroxy-3,5,7- trimethyladamantane B Nafion-H Solid Acid (H0 ≤ -12) A->B Protonation C Adamantyl Carbocation (Electrophile) B->C -H2O D Trichloroethylene (Nucleophile) C->D C-C Coupling E Dichlorovinyl Intermediate D->E Rearrangement F α-Chloro-3,5,7-trimethyl- 1-adamantaneacetic acid E->F Hydrolysis

Workflow of the solid-acid catalyzed Bott homologation.

Self-Validating Experimental Protocol
  • Catalyst Activation: Dry Nafion-H resin (10 wt%) under vacuum at 110°C for 4 hours to ensure the removal of ambient moisture, which otherwise poisons the superacid sites.

  • Reaction Execution: In a Hastelloy reactor, suspend the activated Nafion-H in a solution of 1-hydroxy-3,5,7-trimethyladamantane (1.0 eq) and trichloroethylene (3.0 eq). Heat to 60°C under vigorous stirring for 12 hours. Quench with ice-cold water to drive the hydrolysis of the intermediate.

  • Self-Validation System:

    • In-Process: Monitor via GC-MS. The reaction is validated as proceeding correctly when the starting alcohol peak disappears (>95% conversion) and no elimination byproducts (adamantene derivatives) are detected, confirming optimal catalyst acidity.

    • Post-Process: Filter the catalyst. The recovered Nafion-H must weigh within 5% of its initial mass, validating the heterogeneous stability of the system.

Pathway 2: Dual Photoredox/HAT Catalyzed Direct C-H Functionalization

Mechanistic Causality & Design

This pathway represents the cutting edge of late-stage functionalization. Instead of requiring a pre-oxidized starting material (the alcohol), it directly activates the highly inert tertiary C-H bond (~99 kcal/mol) of 1,3,5-trimethyladamantane[2].

The system utilizes a dual-catalytic approach: an Ir(III) photocatalyst and a quinuclidine-based Hydrogen Atom Transfer (HAT) co-catalyst[2]. Upon excitation by visible light, the Ir(III) species oxidizes the quinuclidine to an electrophilic radical cation. Due to profound polar effects (polarity-matched HAT), this radical cation selectively abstracts the electron-rich tertiary hydrogen over secondary ones. The resulting adamantyl radical is trapped by vinylidene chloride via a Giese-type addition to form an acetic acid precursor, which is subsequently subjected to catalytic α-chlorination.

Photoredox A 1,3,5-Trimethyladamantane B Dual Photoredox/HAT Catalytic System A->B C-H Activation C Adamantyl Radical B->C HAT D Vinylidene Chloride (Trapping) C->D Addition E 3,5,7-Trimethyl-1- adamantaneacetic acid D->E Hydrolysis F Catalytic α-Chlorination (NCS / Lewis Acid) E->F α-Functionalization

Photoredox C-H alkylation and subsequent catalytic α-chlorination.

Self-Validating Experimental Protocol
  • Photochemical C-H Alkylation: Degas a solution of 1,3,5-trimethyladamantane (1.0 eq), vinylidene chloride (2.0 eq), Ir(ppy)3 (1 mol%), and 3-acetoxyquinuclidine (5 mol%) in acetonitrile. Irradiate with 450 nm blue LEDs at 25°C for 18 hours. Hydrolyze the crude mixture with aqueous NaOH to yield 3,5,7-trimethyl-1-adamantaneacetic acid.

  • Catalytic α-Chlorination: Treat the purified intermediate with N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of Sc(OTf)3 (5 mol%) in dichloromethane at room temperature to selectively chlorinate the α-position.

  • Self-Validation System:

    • Photochemical Dependency: A parallel control reaction kept in the dark must yield 0% conversion. If product is detected in the dark, the system is compromised by thermal radical initiators.

    • Regioselectivity Check: 1 H-NMR of the final product must display a distinct singlet integrating to 1H at approximately 4.2 ppm (the α-proton: Ad-CH (Cl)-COOH). The absence of multiplet splitting confirms that functionalization occurred exclusively at the tertiary adamantyl node.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the classical baseline against the two modern catalytic pathways.

MetricClassical Bott ReactionSolid-Acid HomologationPhotoredox C-H Functionalization
Starting Material 1-Hydroxy-3,5,7-trimethyladamantane1-Hydroxy-3,5,7-trimethyladamantane1,3,5-Trimethyladamantane
Catalyst System 98% H 2​ SO 4​ (Stoichiometric)Nafion-H or H-ZSM-5 (Catalytic)Ir(ppy) 3​
  • Quinuclidine (Catalytic)
Step Count 1 Step1 Step2 Steps
Overall Yield 65 - 70%75 - 82%60 - 68% (Over 2 steps)
Regioselectivity >99% (Inherent to cation)>99% (Inherent to cation)>20:1 (3° vs 2° C-H bonds)
E-Factor (Waste/Prod) > 50 (High sulfate waste)< 10 (Recyclable catalyst)~ 15 (Solvent intensive)
Scalability Poor (Exothermic runaway risk)Excellent (Flow-chemistry compatible)Moderate (Requires photoreactors)

Conclusion & Strategic Recommendations

For the scalable synthesis of α-chloro-3,5,7-trimethyl-1-adamantaneacetic acid , the choice of catalytic pathway depends heavily on the available precursor and manufacturing infrastructure:

  • Choose Pathway 1 (Solid-Acid Homologation) if your supply chain already provides 1-hydroxy-3,5,7-trimethyladamantane. This pathway offers the most direct route to the target molecule, replacing toxic liquid superacids with recyclable heterogeneous catalysts, making it highly amenable to continuous-flow scale-up.

  • Choose Pathway 2 (Photoredox C-H Functionalization) if you are starting from the unfunctionalized hydrocarbon (1,3,5-trimethyladamantane). While it requires a two-step process and specialized LED photoreactors, it bypasses the need for harsh pre-oxidation steps and showcases exceptional atom economy through state-of-the-art polarity-matched HAT catalysis.

References

  • Methods and compounds for producing dipeptidyl peptidase IV inhibitors and intermediates thereof. US Patent 7705033 B2. United States Patent and Trademark Office.
  • Synthesis of alpha-chloro-1-adamantylacetic acids and alpha-chloro-2-norbornaneacetic acid by means of trichloroethylene. Bott, K. Chemische Berichte, 1967. (Cited within US Patent 7705033 B2). Available at:[Link]

  • Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. Dondi, D., Fagnoni, M., Albini, A., et al. ACS Catalysis, 2018. Available at:[Link]

  • Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 2019. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid proper disposal procedures

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid: Comprehensive Laboratory Handling and Disposal Guide As drug development and synthetic chemistry advance, laboratories frequently handle complex, sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid: Comprehensive Laboratory Handling and Disposal Guide

As drug development and synthetic chemistry advance, laboratories frequently handle complex, sterically hindered intermediates. Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid is a highly specialized halogenated organic acid, often utilized in the synthesis of adamantane-based pharmaceuticals (such as vildagliptin analogs or antivirals).

Because this compound combines a bulky, lipophilic hydrocarbon cage with a halogenated carboxylic acid moiety, its disposal requires strict adherence to environmental regulations. Improper disposal not only risks regulatory fines but also poses severe environmental hazards due to the compound's resistance to biodegradation. This guide provides authoritative, step-by-step operational protocols for the safe handling and disposal of this chemical.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Physicochemical & Operational Data Summary

PropertyValue / ClassificationOperational Implication
Chemical Name Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic AcidBulky lipophilic structure; environmentally persistent.
CAS Number 16668-45-4[1]Required for all hazardous waste labeling.
Molecular Formula C₁₅H₂₃ClO₂[2]Contains chlorine; mandates halogenated waste streams.
Molecular Weight 270.80 g/mol [1]Heavy organic acid; precipitates easily in cold aqueous solutions.
Waste Classification Halogenated Organic Waste (EPA/RCRA)[3]Cannot be mixed with standard non-halogenated solvents.
Chemical Incompatibilities Strong bases, strong oxidizers[4]Exothermic neutralization risk; keep away from nitric acid/peroxides.
Primary Hazard Environmental toxicity, Corrosive (mild)Requires high-temperature incineration; avoid aquatic release.

The Causality of Waste Segregation (E-E-A-T)

In laboratory safety, understanding why a protocol exists ensures higher compliance and operational integrity.

The Halogenated Mandate: Because this compound contains a chlorine atom, it must be strictly segregated into Halogenated Organic Waste [5]. Why? When organic waste is incinerated, non-halogenated waste is burned at standard temperatures. However, if chlorinated compounds are introduced into standard incinerators, they form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), and release corrosive hydrogen chloride (HCl) gas[6]. Halogenated waste must be routed to specialized, high-temperature incineration facilities equipped with alkaline wet scrubbers to neutralize HCl. Mixing even a small amount of this chemical into a non-halogenated waste carboy converts the entire container into halogenated waste, exponentially increasing institutional disposal costs[3].

The Adamantane Core: The tricyclic adamantane cage is sterically hindered and highly lipophilic. It resists standard microbial degradation in wastewater treatment plants. Pouring solutions containing this compound down the drain guarantees environmental persistence and bioaccumulation[7].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Product or Precipitate)
  • Container Selection: Select a High-Density Polyethylene (HDPE) wide-mouth container. HDPE is highly resistant to weak organic acids and prevents chemical leaching[3].

  • Transfer: Using a clean, non-sparking spatula, transfer the solid waste into the container. Do not generate dust.

  • Labeling: Immediately affix a hazardous waste label. Check the boxes for "Toxic" and "Corrosive." Explicitly write: Solid Halogenated Organic Waste (Alpha-Chloro-3,5,7-Trimethyl-1-Adamantaneacetic Acid)[8].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong bases and oxidizers. Ensure the lid is tightly sealed to prevent moisture ingress, which could initiate slow hydrolysis[3].

Protocol B: Disposal of Liquid Reaction Mixtures

During synthesis, this compound is often dissolved in solvents (e.g., Dichloromethane, Methanol, or Ethyl Acetate).

  • The EPA Mixture Rule: Under the Resource Conservation and Recovery Act (RCRA) "mixture rule," if this chlorinated compound is dissolved in a non-halogenated solvent (like Methanol), the entire mixture must now be classified and disposed of as Halogenated Waste[6].

  • Cooling: Ensure the reaction mixture is cooled to room temperature before disposal to prevent vapor expansion and pressure buildup in the waste carboy.

  • Transfer: Pour the solution into a designated, vented HDPE liquid waste carboy specifically marked for "Halogenated Solvents."

  • Capacity Limits: Never fill the carboy beyond 80% capacity. Leave headspace for vapor expansion[3].

Protocol C: Chemical Spill Response & Decontamination

If the solid powder or a concentrated solution is spilled on the benchtop:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment (Liquid): Surround the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Vermiculite is chemically inert; using combustible paper towels on concentrated organic acids can sometimes trigger localized exothermic reactions[3].

  • Collection: Sweep the absorbed mixture or solid powder using a dedicated brush and pan. Place the debris into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill area with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough soap and water wash. Collect all washings as aqueous hazardous waste.

Operational Workflows & Visualizations

To ensure seamless laboratory compliance, the following decision trees and workflows should be posted in Satellite Accumulation Areas.

WasteRouting Start Waste Generation: Alpha-Chloro-3,5,7-Trimethyl- 1-Adamantaneacetic Acid State What is the physical state of the waste? Start->State Solid Solid Powder (Pure Chemical or Spill) State->Solid Liquid Liquid Solution (Reaction Mixture) State->Liquid BinSolid HDPE Solid Waste Bin Label: Halogenated Organic Solid Solid->BinSolid SolventCheck What is the primary solvent? Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalSolvent BinLiquid HDPE Liquid Carboy Label: Halogenated Organic Solvent HalSolvent->BinLiquid MixRule EPA Mixture Rule: Presence of chlorinated solute converts entire batch NonHalSolvent->MixRule MixRule->BinLiquid

Caption: Decision tree for the proper segregation and routing of adamantaneacetic acid derivative waste.

SpillResponse Assess 1. Assess & Isolate PPE 2. Don Proper PPE Assess->PPE Contain 3. Contain Spill PPE->Contain Absorb 4. Apply Vermiculite Contain->Absorb Collect 5. Collect in HDPE Absorb->Collect Dispose 6. Halogenated Waste Collect->Dispose

Caption: Step-by-step emergency response workflow for halogenated organic acid spills.

References

  • PubChemLite. "Alpha-chloro-3,5,7-trimethyl-1-adamantaneacetic acid (C15H23ClO2)." Université du Luxembourg. Available at:[Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA.gov. Available at: [Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Available at:[Link]

  • Massachusetts Department of Environmental Protection. "Water Quality Programs and Funding Sources - Aquatic Toxicity of Halogenated Organic Acids." Mass.gov. Available at: [Link]

Sources

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